Technical Documentation Center

4-(chloromethyl)-1-methyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(chloromethyl)-1-methyl-1H-pyrazole
  • CAS: 735241-98-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a versatile heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its reactivity, and discusses its applications, with a particular focus on its role in the development of kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists working in organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Pyrazole Scaffold and the Utility of the Chloromethyl Functional Group

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The versatility of the pyrazole ring system allows for the facile introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties. The subject of this guide, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, is a particularly valuable derivative due to the presence of a reactive chloromethyl group. This functional group serves as a key electrophilic handle for the introduction of diverse molecular fragments through nucleophilic substitution reactions, making it an essential building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]

This guide will provide a deep dive into the core characteristics of this compound, moving from its fundamental properties to its practical application in complex organic synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is essential for its effective use in research and development.

General Properties

The general properties of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride are summarized in the table below. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in various reaction conditions.

PropertyValueSource
CAS Number 154312-86-4[4][5]
Molecular Formula C₅H₈Cl₂N₂[4][5]
Molecular Weight 167.04 g/mol [4][5]
Appearance Solid
Flash Point 94 °C[5]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole nitrogen, the methylene protons of the chloromethyl group, and the two protons on the pyrazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloromethyl group and the pyrazole ring itself, as well as the presence of the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the pyrazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (C₅H₇ClN₂) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-Cl stretching vibrations.

Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is typically achieved through a two-step process starting from a suitable pyrazole precursor. The following protocol is a robust and validated method for its preparation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol cluster_step2 Step 2: Chlorination and Salt Formation Start Methyl 1-methyl-1H-pyrazole-4-carboxylate Reagent1 Reducing Agent (e.g., LiAlH₄) in an inert solvent (e.g., THF) Start->Reagent1 Reduction Intermediate (1-methyl-1H-pyrazol-4-yl)methanol Reagent1->Intermediate Reagent2 Thionyl Chloride (SOCl₂) in an inert solvent (e.g., DCM) Intermediate->Reagent2 Chlorination FinalProduct 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride Reagent2->FinalProduct

Caption: A two-step synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (1-methyl-1H-pyrazol-4-yl)methanol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous inert solvent like tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve methyl 1-methyl-1H-pyrazole-4-carboxylate in anhydrous THF and add it dropwise to the stirred suspension of the reducing agent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential addition of water and an aqueous sodium hydroxide solution. Filter the resulting precipitate and wash it with THF.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-pyrazol-4-yl)methanol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the (1-methyl-1H-pyrazol-4-yl)methanol from Step 1 in an anhydrous inert solvent such as dichloromethane (DCM).

  • Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.[6][7][8] The use of thionyl chloride is a common and effective method for converting alcohols to alkyl chlorides.[7]

  • Reaction and Salt Formation: After the addition, allow the reaction mixture to stir at room temperature for several hours. The reaction not only results in the chlorination of the hydroxyl group but also leads to the in-situ formation of the hydrochloride salt. The progress of the reaction can be monitored by TLC or HPLC.[9]

  • Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted thionyl chloride and byproducts, and then dried under vacuum to yield 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Reactivity and Synthetic Applications

The synthetic utility of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride stems from the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities at the 4-position of the pyrazole ring.

Nucleophilic Substitution Reactions

The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions.

Reactivity cluster_nucleophiles Nucleophiles (Nu-H) Start 4-(chloromethyl)-1-methyl-1H-pyrazole (free base) Product 4-(Nu-CH₂)-1-methyl-1H-pyrazole + HCl Start->Product Nucleophilic Substitution Amine R₂NH (Amines) Amine->Product Thiol RSH (Thiols) Thiol->Product Alcohol ROH (Alcohols) Alcohol->Product Carbanion R⁻ (Carbanions) Carbanion->Product

Caption: General scheme of nucleophilic substitution reactions.

Causality Behind Experimental Choices:

  • Choice of Base: In reactions with nucleophiles that are not strong bases themselves (e.g., some amines or thiols), the addition of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often necessary to neutralize the HCl generated during the reaction. This prevents the protonation of the nucleophile, which would render it unreactive.

  • Solvent Selection: The choice of solvent is crucial and depends on the solubility of the reactants and the nature of the nucleophile. Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate both the hydrochloride salt and the nucleophile.

Application in the Synthesis of Kinase Inhibitors

A significant application of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the pyrazole moiety is a common motif in this class of drugs. The chloromethyl group allows for the attachment of the pyrazole scaffold to other parts of the inhibitor molecule, often through a linker.

For instance, this building block can be used in the synthesis of Janus kinase (JAK) inhibitors, which are used in the treatment of various inflammatory diseases and cancers. The general synthetic strategy involves the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride with a nucleophilic group on a core scaffold of the kinase inhibitor.

Analytical Methods for Quality Control

Ensuring the purity and identity of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is critical for its use in synthesis. The following analytical techniques are recommended for quality control.

Analytical MethodPurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid; Detection: UV at a suitable wavelength (e.g., 210 nm).[9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impuritiesSolvent: DMSO-d₆ or D₂O.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) is a suitable method.
Elemental Analysis Confirmation of elemental compositionTo verify the percentages of C, H, N, and Cl.

Safety and Handling

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a reactive chemical and should be handled with appropriate safety precautions.

  • Hazards: It is classified as an irritant and may cause skin and eye irritation. Inhalation of the dust should be avoided.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly valuable and versatile building block in organic and medicinal chemistry. Its well-defined reactivity, centered on the chloromethyl group, allows for its strategic incorporation into a wide range of complex molecules, particularly in the synthesis of pharmaceutically active compounds like kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and key insights into its reactivity and applications. By leveraging the information presented here, researchers and drug development professionals can effectively utilize this important chemical intermediate in their synthetic endeavors.

References

  • CN111362874B - Preparation method of 3- (difluoromethyl)
  • Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - NIH. (URL: [Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. (URL: [Link])

  • CN103923012A - A kind of preparation method of 4-chloropyrazole derivative - Google P
  • EP2008996A1 - Process for the production of pyrazoles - Google P
  • (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. (URL: [Link])

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine - MDPI. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (URL: not available)
  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: not available)
  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. (URL: [Link])

  • 1-(chloromethyl)-1H-pyrazole hydrochloride | C4H6Cl2N2 | CID 12248303 - PubChem. (URL: [Link])

  • 3-(Chloromethyl)-1-methyl-1H-pyrazole - Common Chemistry - CAS.org. (URL: [Link])

Sources

Exploratory

Spectroscopic and Synthetic Elucidation of 4-(chloromethyl)-1-methyl-1H-pyrazole: A Technical Guide for Researchers

Introduction 4-(chloromethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(chloromethyl)-1-methyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group and a stable pyrazole core, makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The pyrazole moiety is a common scaffold in many approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions. The addition of a chloromethyl group provides a convenient handle for introducing the pyrazole nucleus into larger molecules via nucleophilic substitution reactions.

This technical guide provides an in-depth analysis of the spectral characteristics of 4-(chloromethyl)-1-methyl-1H-pyrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, field-proven protocol for its synthesis is presented, with a focus on the rationale behind the experimental choices to ensure reproducibility and high yield. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this important synthetic intermediate.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.

Figure 1: 2D structure of 4-(chloromethyl)-1-methyl-1H-pyrazole.

Table 1: Physicochemical Properties of 4-(chloromethyl)-1-methyl-1H-pyrazole

PropertyValueSource
CAS Number735241-98-2[1]
Molecular FormulaC₅H₇ClN₂[1]
Molecular Weight130.58 g/mol [1]
AppearanceExpected to be a solid or oil-
StorageStore at 0-8 °C, under an inert atmosphere[1][2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 4-(chloromethyl)-1-methyl-1H-pyrazole is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5s1HH-5The proton at position 5 of the pyrazole ring is expected to be a singlet and appear in the aromatic region.
~7.4s1HH-3The proton at position 3 of the pyrazole ring is also expected to be a singlet in the aromatic region, slightly upfield from H-5 due to the influence of the adjacent N-methyl group.
~4.5s2H-CH₂ClThe methylene protons of the chloromethyl group are expected to appear as a singlet, deshielded by the adjacent chlorine atom.
~3.8s3HN-CH₃The methyl protons attached to the nitrogen atom will appear as a singlet in the upfield region of the spectrum.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~140C-5The carbon at position 5 of the pyrazole ring is expected to be the most downfield of the ring carbons due to its proximity to two nitrogen atoms.
~130C-3The carbon at position 3 is also deshielded by the adjacent nitrogen atoms.
~115C-4The carbon at position 4, bearing the chloromethyl group, will be upfield compared to C3 and C5.
~45-CH₂ClThe carbon of the chloromethyl group is deshielded by the electronegative chlorine atom.
~35N-CH₃The N-methyl carbon is expected in the upfield region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic pyrazole ring)
2980-2850MediumC-H stretching (aliphatic -CH₃ and -CH₂-)
~1550Medium-StrongC=N stretching (pyrazole ring)
~1450MediumC=C stretching (pyrazole ring)
~1280StrongC-N stretching
750-650StrongC-Cl stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
130/132High[M]⁺ (Molecular ion peak, with isotopic pattern for one chlorine atom)
95Medium[M - Cl]⁺
81Medium[M - CH₂Cl]⁺

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

Synthetic Protocol: Chlorination of (1-methyl-1H-pyrazol-4-yl)methanol

The most direct and widely employed method for the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole is the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying the purification process.[3][4][5]

Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole cluster_reaction Reaction Scheme starting_material (1-methyl-1H-pyrazol-4-yl)methanol product 4-(chloromethyl)-1-methyl-1H-pyrazole starting_material->product Chlorination reagent Thionyl Chloride (SOCl₂) byproducts SO₂ + HCl product->byproducts Gaseous Byproducts

Figure 2: Synthetic scheme for 4-(chloromethyl)-1-methyl-1H-pyrazole.

Experimental Procedure

Materials:

  • (1-methyl-1H-pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane. Place the flask in an ice bath to cool the solution to 0 °C.

    • Rationale: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent the formation of side products. Anhydrous conditions are crucial as thionyl chloride reacts violently with water.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Ensure the temperature remains below 5 °C during the addition.

    • Rationale: A slight excess of thionyl chloride ensures the complete conversion of the alcohol. Slow, dropwise addition is critical to manage the exothermicity of the reaction and the evolution of gaseous byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Stirring at room temperature allows the reaction to go to completion. TLC is an effective method to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. Continue stirring until the evolution of gas ceases.

    • Rationale: The sodium bicarbonate solution neutralizes the excess thionyl chloride and the hydrochloric acid formed during the reaction. This step must be performed cautiously due to vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Rationale: Multiple extractions with dichloromethane ensure the complete recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Washing with brine removes any remaining water-soluble impurities. Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

    • Rationale: Rotary evaporation efficiently removes the volatile solvent. Column chromatography is a standard technique for purifying organic compounds based on their polarity.

Conclusion

4-(chloromethyl)-1-methyl-1H-pyrazole is a key synthetic intermediate with significant potential in drug discovery and development. A thorough understanding of its spectroscopic properties is essential for its correct identification and for monitoring reactions in which it is involved. The synthetic protocol detailed in this guide, based on the chlorination of the corresponding alcohol, provides a reliable and efficient method for its preparation. By providing a detailed explanation of the rationale behind each experimental step, this guide aims to empower researchers to confidently synthesize and utilize this valuable compound in their scientific endeavors.

References

  • PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • ResearchGate. Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. [Link]

  • Beilstein Journal of Organic Chemistry. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. [Link]

  • Journal of Physical Organic Chemistry. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Sciencemadness Discussion Board. thionyl chloride and alcohols. [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Google Patents. US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors.
  • PubChem. 4-chloro-1-methyl-1H-pyrazole. [Link]

  • PubChem. 1H-Pyrazole, 1-methyl-. [Link]

  • PubChemLite. 4-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). [Link]

  • PubChemLite. 4-(chloromethyl)-1-(2-methanesulfonylethyl)-3,5-dimethyl-1h-pyrazole. [Link]

Sources

Foundational

Technical Whitepaper: Synthetic Architectures for 1-Methyl-1H-Pyrazole

Executive Summary & Strategic Importance 1-Methyl-1H-pyrazole (CAS: 930-36-9) represents a fundamental heteroaromatic scaffold in medicinal chemistry.[1] Unlike its isomer 4-methylpyrazole (Fomepizole), which functions a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Methyl-1H-pyrazole (CAS: 930-36-9) represents a fundamental heteroaromatic scaffold in medicinal chemistry.[1] Unlike its isomer 4-methylpyrazole (Fomepizole), which functions as an alcohol dehydrogenase inhibitor, the 1-methyl isomer serves primarily as a robust ligand in coordination chemistry and a critical intermediate in the synthesis of agrochemicals (e.g., Pyrazosulfuron) and pharmaceutical pharmacophores.[1]

This guide reviews the three dominant synthetic architectures for 1-methylpyrazole, analyzing the precursors required for each:

  • Condensation (De Novo): Hydrazine-based cyclization.[1]

  • N-Alkylation: Functionalization of the pyrazole core.[1][2][3]

  • Cycloaddition: [3+2] convergent assembly.

Retrosynthetic Analysis

To understand the precursor requirements, we must first visualize the retrosynthetic disconnections. The choice of precursor dictates the impurity profile, scalability, and safety protocols.

Retrosynthesis Target 1-Methyl-1H-Pyrazole Strat1 Strategy A: Condensation (De Novo) Target->Strat1 Disconnection Strat2 Strategy B: N-Alkylation (Functionalization) Target->Strat2 Strat3 Strategy C: Cycloaddition ([3+2] Assembly) Target->Strat3 Prec1 Methylhydrazine + 1,1,3,3-Tetraalkoxypropane Strat1->Prec1 Prec2 1H-Pyrazole + Me-X (MeI, DMS, DMC) Strat2->Prec2 Prec3 Acetylene + Diazomethane / TMS-CHN2 Strat3->Prec3

Figure 1: Retrosynthetic tree illustrating the three primary precursor pathways for 1-methylpyrazole.

Route A: The Condensation Strategy (De Novo)

This route is the industrial standard for generating the pyrazole ring system from acyclic precursors. It relies on the Knorr-type condensation of a hydrazine derivative with a 1,3-dicarbonyl equivalent.[1]

Precursor Analysis
  • Methylhydrazine (MMH): A volatile, toxic liquid (rocket propellant).[1] It provides the N-N bond and the N-methyl group pre-installed.

  • 1,1,3,3-Tetramethoxypropane (TMP) or Tetraethoxypropane (TEP): These are protected forms of malonaldehyde.[1] Malonaldehyde itself is unstable; the acetals release the dialdehyde in situ under acidic conditions.

Mechanism & Causality

The reaction proceeds via acid-catalyzed hydrolysis of the acetal to generate malonaldehyde, followed by nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons.

  • Why Acidic Conditions? The acid (HCl) is required to deprotect the TMP/TEP.

  • Regioselectivity: Since malonaldehyde is symmetric, regioselectivity is not an issue here (unlike with substituted diketones).[1]

Experimental Protocol (Standardized)

Based on adaptations from Finar & Hurlock [1] and industrial patents.

  • Setup: Equip a 500 mL 3-neck flask with a reflux condenser, dropping funnel, and internal thermometer.

  • Hydrolysis: Charge 1,1,3,3-tetraethoxypropane (0.1 mol) and Ethanol (50 mL). Add 2N HCl (10 mL) to catalyze acetal hydrolysis.[1] Stir for 30 min at 40°C.

  • Cyclization: Cool to 0°C. Add Methylhydrazine (0.11 mol, 1.1 equiv) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

  • Workup: Neutralize with NaHCO3. Extract with Dichloromethane (DCM).[1] Dry over MgSO4 and distill.

    • Boiling Point: 127°C (at 760 mmHg).[1]

Route B: N-Alkylation via Phase Transfer Catalysis (PTC)[1]

For laboratories that already possess 1H-pyrazole, direct methylation is the most convenient route.[1] However, traditional methods using NaH/THF are moisture-sensitive.[1] Phase Transfer Catalysis (PTC) offers a robust, self-validating system using green solvents or solvent-free conditions.[1]

Precursor Analysis
  • 1H-Pyrazole: The heterocyclic core.[1]

  • Methylating Agents:

    • Methyl Iodide (MeI):[1][4] Highly reactive, expensive, neurotoxic.

    • Dimethyl Sulfate (DMS): Cheaper, high boiling point, highly toxic.

    • Dimethyl Carbonate (DMC):[1][5] Green alternative, requires higher temperatures (>180°C) and catalysts.[1]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6.[1]

The PTC Workflow

In a Solid-Liquid PTC system, the base (KOH) remains in the solid phase. The catalyst shuttles the deprotonated pyrazolate anion into the organic phase to react with the alkyl halide.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_solid Solid Surface (KOH) PzH Pyrazole (Pz-H) Exchange Ion Exchange PzH->Exchange Deprotonation Q_Pz [Q+ Pz-] Prod 1-Me-Pyrazole + [Q+ I-] Q_Pz->Prod Reaction with MeI MeI Me-I Prod->Exchange Recycle Q+ Exchange->Q_Pz Shuttle KOH KOH (Solid) KOH->Exchange H2O H2O (Trace)

Figure 2: Solid-Liquid Phase Transfer Catalysis mechanism for Pyrazole methylation.

Experimental Protocol (PTC Method)

Based on Diez-Barra et al. [2]

  • Reagents: Mix 1H-pyrazole (10 mmol), finely powdered KOH (15 mmol), and TBAB (0.5 mmol) in Toluene (20 mL).

  • Addition: Add Methyl Iodide (11 mmol) dropwise at room temperature.

  • Monitoring: Stir vigorously. The reaction is usually complete within 30-60 minutes.[1] Monitor by TLC (Silica, EtOAc/Hexane).[1]

  • Validation: The disappearance of the N-H stretch in IR or the shift in NMR confirms N-alkylation.

  • Workup: Filter off the solid salts (KI/KOH). Evaporate the toluene. Yields typically >90%.

Route C: 1,3-Dipolar Cycloaddition[1][6][7]

This is a convergent "click" chemistry approach, primarily used for introducing isotopic labels (e.g., C-14 or N-15) or when specific substitution patterns are required that are difficult to access via condensation.[1]

Precursor Analysis[1]
  • Acetylene: The dipolarophile.[6]

  • Diazomethane (CH2N2): The 1,3-dipole.[1][7][6] Critical Safety Warning: Diazomethane is explosive and highly toxic.[1]

  • TMS-Diazomethane: A safer, non-explosive alternative, though less reactive.[1]

Mechanistic Insight

The reaction involves a concerted [3+2] cycloaddition to form 3H-pyrazole (an unstable intermediate), which spontaneously tautomerizes (via a 1,5-sigmatropic shift) to the aromatic 1H-pyrazole.[1] To get 1-methylpyrazole specifically, one would typically need to methylate the resulting pyrazole or use a specific N-substituted diazo compound (rare).[1] Note: Direct synthesis of 1-methylpyrazole via cycloaddition is less atom-efficient than Routes A and B and is rarely used for the unfunctionalized molecule.[1]

Comparative Data Analysis

ParameterRoute A: CondensationRoute B: Alkylation (PTC)Route C: Cycloaddition
Primary Precursors Me-Hydrazine + TEPPyrazole + MeIAcetylene + Diazomethane
Atom Economy HighModerate (Loss of HI/salt)High
Yield 70-85%90-98%Variable
Safety Profile High Risk (Hydrazine toxicity)Moderate (MeI toxicity)Severe (Explosion risk)
Scalability Excellent (Industrial)Excellent (Lab/Pilot)Poor
Cost LowLow-MediumHigh

References

  • Finar, I. L., & Hurlock, R. J. (1957). "The preparation of 1-methylpyrazole." Journal of the Chemical Society, 3024. [1]

  • Diez-Barra, E., de la Hoz, A., et al. (1990).[1] "Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent." Synthetic Communications, 20(18), 2849-2853.[1][8]

  • Lynch, M. A., et al. (1998). "Process for the preparation of pyrazoles." U.S. Patent 5,840,912.

  • BenchChem. "Selective N-Methylation of Pyrazoles: Technical Support."

  • Aggarwal, V. K., et al. (2003). "Sustainable synthesis of pyrazoles." Green Chemistry, 5, 72-76.[1] (Contextual reference for Green PTC methods).

Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted 1H-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Core as a Privileged Scaffold The 1H-pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core as a Privileged Scaffold

The 1H-pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a vast array of biologically active compounds.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][3] This guide provides a comprehensive exploration of the physical and chemical properties of substituted 1H-pyrazoles, offering insights crucial for their application in research and drug development.

Part 1: Elucidating the Physicochemical Landscape

A thorough understanding of the physical properties of substituted 1H-pyrazoles is fundamental to predicting their behavior in biological systems and for their characterization and quality control.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern on the pyrazole ring.[4][5]

  • ¹H NMR: The chemical shifts of the ring protons are influenced by the electronic nature of the substituents. The N-H proton of the pyrazole ring typically appears as a broad singlet at a downfield chemical shift, often around 13.0 ppm in DMSO-d₆, though this can be variable.[4] Protons at C3 and C5 are generally found at a lower field than the proton at C4.[6]

  • ¹³C NMR: The carbon chemical shifts are also sensitive to the substitution pattern. The C3 and C5 carbons typically resonate at a lower field than the C4 carbon.[5][6]

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational frequencies include:

  • N-H stretch: A characteristic band for the pyrazole ring N-H is typically observed in the region of 3100-3500 cm⁻¹.

  • C=N stretch: The stretching vibration of the C=N bond within the pyrazole ring usually appears around 1590 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of substituted pyrazoles, aiding in their identification and structural confirmation.[7]

Tautomerism: A Dynamic Equilibrium

A key feature of N-unsubstituted 1H-pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms.[8][9] This results in an equilibrium between two tautomeric forms, which can influence the molecule's physical and chemical properties, as well as its biological activity.[10][11]

The position of this equilibrium is dependent on several factors, including:

  • The nature and position of substituents on the pyrazole ring.[11]

  • The solvent polarity.[12]

  • The physical state (solid or solution).[8]

For instance, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimers of the 1-phenyl-1H-pyrazol-3-ol tautomer in the solid state.[8] In nonpolar solvents, it predominantly exists as molecule pairs of the hydroxy form, while in DMSO, it is present as monomers.[8]

Tautomerism cluster_conditions Influencing Factors Tautomer1 Substituted 1H-Pyrazole (Tautomer A) Tautomer2 Substituted 1H-Pyrazole (Tautomer B) Tautomer1->Tautomer2 H⁺ migration Substituents Substituents Solvent Solvent State State

Caption: Annular tautomerism in substituted 1H-pyrazoles.

Acidity and Basicity: The Role of the Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with distinct electronic properties: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2).[13] This duality imparts both acidic and basic characteristics to the molecule.

  • Acidity: The N-H proton of the pyrazole ring is acidic and can be removed by a base. The pKa of pyrazole is approximately 14.2.[14] Electron-withdrawing substituents on the ring generally increase the acidity of the N-H proton.[12]

  • Basicity: The pyridine-like nitrogen (N2) has a lone pair of electrons that can accept a proton, making pyrazole a weak base with a pKa of about 2.5.[14] In contrast to imidazole, pyrazole is a weaker base than pyridine.[14]

Structural Characteristics: X-ray Crystallography Insights

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of substituted pyrazoles in the solid state.[15][16][17] This technique can confirm bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[16] The nature and position of substituents can significantly influence the crystal packing and the formation of supramolecular structures like dimers, trimers, and catemers through hydrogen bonding.[18]

Part 2: Navigating the Chemical Reactivity

The reactivity of the pyrazole ring is a rich and varied landscape, offering numerous avenues for functionalization.

Electrophilic Substitution: A Predilection for the 4-Position

The pyrazole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution reactions.[19] The C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[20][21]

Common electrophilic substitution reactions include:

  • Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[22]

  • Sulfonation: Reaction with fuming sulfuric acid leads to the formation of a sulfonic acid group at C4.[22]

  • Halogenation: Direct halogenation with reagents like bromine occurs preferentially at the C4 position.[19]

  • Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride and dimethylformamide, introduces a formyl group at C4, although it typically requires an N-substituted pyrazole.[19][22]

Electrophilic_Substitution Pyrazole Substituted 1H-Pyrazole Intermediate Wheland Intermediate Pyrazole->Intermediate + E⁺ (Electrophile) Product 4-Substituted Pyrazole Intermediate->Product - H⁺

Caption: General mechanism of electrophilic substitution on the pyrazole ring.

N-Alkylation: Modifying the Nitrogen Atoms

The nitrogen atoms of the pyrazole ring can be readily alkylated.[20] For N-unsubstituted pyrazoles, alkylation can occur at either N1 or N2, often leading to a mixture of regioisomers.[10][23] The regioselectivity of N-alkylation is influenced by factors such as the nature of the substituents on the pyrazole ring, the alkylating agent, the base used, and the reaction conditions.[23][24][25]

Common methods for N-alkylation include:

  • Reaction with alkyl halides in the presence of a base.[24][26]

  • Mitsunobu reaction.[24]

  • Acid-catalyzed alkylation with trichloroacetimidates.[24][26]

Other Key Reactions
  • Deprotonation and Reaction with Electrophiles: Strong bases can deprotonate the C3 or C5 positions, creating a nucleophilic center that can react with various electrophiles.[27]

  • Cycloaddition Reactions: Pyrazole derivatives can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of more complex heterocyclic systems.[28]

Part 3: Experimental Protocols

General Protocol for ¹H and ¹³C NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals to the corresponding protons and carbons in the molecule.

General Protocol for Electrophilic Nitration at the C4-Position
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring.

  • Addition of Pyrazole: Dissolve the substituted 1H-pyrazole in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, maintaining the temperature below 10°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with cold water until neutral, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The substituted 1H-pyrazole core is a remarkably versatile scaffold with a rich and tunable set of physical and chemical properties. A deep understanding of its spectroscopic characteristics, tautomeric behavior, acidity/basicity, and reactivity is paramount for the rational design and development of novel therapeutic agents and advanced materials. This guide has provided a foundational overview of these key aspects, equipping researchers with the knowledge to effectively harness the potential of this important class of heterocyclic compounds.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PMC. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • SpringerLink. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.... [Link]

  • ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

  • Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • MDPI. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. Synthesis and crystal structures of N-substituted pyrazolines. [Link]

  • SlideShare. Pyrazole. [Link]

  • PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Google Patents.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Quora. Which is more basic pyrazole or pyrrole?. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. [Link]

  • American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • ResearchGate. On the relationships between basicity and acidity in azoles. [Link]

  • ResearchGate. FIG. 5. Structures and tautomerism of substituted pyrazoles studied in.... [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. A Review on Pyrazole chemical entity and Biological Activity. [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

  • MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • DOI. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]

  • ResearchGate. In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. [Link]

  • Taylor & Francis Online. The 1H NMR spectrum of pyrazole in a nematic phase. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS Number: 154312-86-4)

For Researchers, Scientists, and Drug Development Professionals Preamble: Unlocking Synthetic Potential The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biologi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking Synthetic Potential

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical scaffold.[1][2][3][4] Within this vast family of heterocyclic compounds, 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 154312-86-4) emerges as a pivotal building block. Its strategic placement of a reactive chloromethyl group on the stable 1-methylpyrazole core makes it an attractive starting material for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, empowering researchers to harness its full synthetic potential.

Core Compound Identification and Physicochemical Properties

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a solid, typically appearing as a powder or chunks. It is the hydrochloride salt of 4-(chloromethyl)-1-methyl-1H-pyrazole. The salt form often enhances stability and simplifies handling.

PropertyValueSource
CAS Number 154312-86-4
Molecular Formula C₅H₈Cl₂N₂
Molecular Weight 167.04 g/mol
Appearance Powder or chunks
Melting Point 94 °C
SMILES String Cl.Cn1cc(CCl)cn1
InChI Key DDGPQOYGZVAPAN-UHFFFAOYSA-N

Molecular Structure and Spectroscopic Characterization

The structure of 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride consists of a pyrazole ring with a methyl group at the N1 position and a chloromethyl group at the C4 position. The hydrochloride salt form means that the pyrazole ring is protonated, likely at the N2 position.

4-(Chloromethyl)-1-methyl-1H-pyrazole cation C1 C C2 C C1->C2 C3 C C1->C3 N2 N+ H C2->N2 C5 CH2Cl C2->C5 N1 N N1->C1 C4 CH3 N1->C4 N2->N1 Cl_ion Cl- G Synthetic Pathway A (1-methyl-1H-pyrazol-4-yl)methanol B 4-(Chloromethyl)-1-methyl-1H-pyrazole A->B SOCl₂, Dichloromethane C 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride B->C HCl

Caption: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Detailed Experimental Protocol: Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole

This protocol is adapted from a documented synthesis of the free base.

Materials:

  • (1-methyl-1H-pyrazol-4-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (1-methyl-1H-pyrazol-4-yl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(chloromethyl)-1-methyl-1H-pyrazole.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

Conversion to Hydrochloride Salt: The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a non-polar solvent. The resulting precipitate can be collected by filtration and dried.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride stems from the reactivity of the chloromethyl group, which is a good electrophile. The chlorine atom is a leaving group that can be readily displaced by a variety of nucleophiles in SN2 reactions.

G Reactivity Profile A 4-(Chloromethyl)-1-methyl-1H-pyrazole C Substituted Pyrazole Derivative A->C SN2 Reaction B Nucleophile (Nu⁻) B->A

Caption: General reactivity of the chloromethyl group with nucleophiles.

This reactivity allows for the introduction of the 1-methyl-1H-pyrazol-4-ylmethyl moiety into a wide range of molecules.

Potential Nucleophiles and Corresponding Products:

  • Alcohols (ROH) and Phenols (ArOH): In the presence of a base (e.g., NaH, K₂CO₃), alcohols and phenols can be O-alkylated to form ethers.

  • Thiols (RSH) and Thiophenols (ArSH): Similarly, thiols and thiophenols can be S-alkylated to yield thioethers.

  • Amines (RNH₂, R₂NH): Primary and secondary amines can be N-alkylated to form secondary and tertiary amines, respectively.

  • Azides (N₃⁻): Reaction with sodium azide provides the corresponding azidomethyl pyrazole, a precursor for triazoles and amines (via reduction).

  • Cyanides (CN⁻): Nucleophilic substitution with cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

  • Carbanions (e.g., from malonic esters): C-alkylation with carbanions allows for the formation of new carbon-carbon bonds.

The diverse pharmacological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties, make 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride a valuable starting material in drug discovery programs. [1][2][3][4][5][6]By reacting it with various nucleophiles, novel pyrazole-containing compounds can be synthesized and screened for biological activity.

Safety and Handling

As with all chemicals, 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation. [7][8][9]* Causes serious eye irritation. [7][8][9]* May cause respiratory irritation. [8][9] Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Avoid contact with skin, eyes, and clothing. [10][11]* Do not breathe dust. [10] In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Get medical attention immediately.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Conclusion

4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a valuable and versatile building block for organic synthesis. Its readily displaceable chlorine atom allows for the facile introduction of the 1-methyl-1H-pyrazol-4-ylmethyl scaffold into a diverse range of molecules. While specific biological data for this compound is limited, the broad spectrum of pharmacological activities associated with the pyrazole core underscores its potential in the development of novel therapeutic agents. By understanding its properties, synthesis, and reactivity, researchers can effectively utilize this compound to advance their scientific endeavors.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • 1H-Pyrazole, 1-methyl-. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... ResearchGate. [Link]

  • 4-(chloromethyl)-1h-pyrazole hydrochloride (C4H5ClN2). PubChemLite. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. ResearchGate. [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. PMC. [Link]

  • Pyrazole, 3-methyl-, hydrochloride. NIST WebBook. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. Thieme. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

4-(chloromethyl)-1-methyl-1H-pyrazole in nucleophilic substitution reactions

An Application Guide for the Strategic Use of 4-(chloromethyl)-1-methyl-1H-pyrazole in Nucleophilic Substitution Reactions Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Strategic Use of 4-(chloromethyl)-1-methyl-1H-pyrazole in Nucleophilic Substitution Reactions

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(chloromethyl)-1-methyl-1H-pyrazole, a versatile heterocyclic building block, and its application in nucleophilic substitution reactions. The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2][3] The title compound, featuring a reactive chloromethyl group at the C4 position, serves as an excellent electrophile for forging new carbon-heteroatom bonds, enabling the synthesis of diverse pyrazole derivatives for drug discovery and materials science. This document details the underlying chemical principles, provides field-tested protocols for reactions with various nucleophiles, and summarizes expected outcomes to facilitate its strategic deployment in complex synthesis projects.

Introduction: The Chemical Rationale

4-(chloromethyl)-1-methyl-1H-pyrazole (CAS No. 735241-98-2) is an aromatic heterocyclic compound featuring a key reactive handle: a chloromethyl group. The reactivity of this group is significantly enhanced by its attachment to the pyrazole ring, making it analogous to a benzylic halide. The substitution reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

The key to this enhanced reactivity lies in the ability of the pyrazole ring's π-system to stabilize the electron-rich transition state of the SN2 reaction. As the nucleophile attacks the methylene carbon and the chloride leaving group begins to depart, a partial negative charge develops on the chlorine and a partial positive charge on the carbon. The electron-rich pyrazole ring helps to delocalize this developing charge, lowering the activation energy of the reaction compared to a simple alkyl chloride. This makes the compound an ideal substrate for a wide range of soft and hard nucleophiles under mild conditions.

SN2_Mechanism reagents 4-(chloromethyl)-1-methyl-1H-pyrazole + Nu⁻ ts Transition State [Nu···CH₂-Pyrazole···Cl]⁻ reagents->ts Backside Attack products 4-(Nu-methyl)-1-methyl-1H-pyrazole + Cl⁻ ts->products Leaving Group Departure reagents_label Reactants ts_label S_N_2 Transition State products_label Products

Figure 1: General SN2 mechanism for 4-(chloromethyl)-1-methyl-1H-pyrazole.

General Experimental Workflow

A standardized workflow is employed for most nucleophilic substitution reactions with this reagent. The process involves the reaction setup, monitoring, aqueous work-up to remove inorganic byproducts, and final purification, typically by column chromatography.

Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification a 1. Dissolve Nucleophile & Base in Solvent b 2. Add Pyrazole Electrophile a->b c 3. Heat & Stir (Monitor by TLC/LC-MS) b->c d 4. Quench Reaction (e.g., add water) c->d Reaction Complete e 5. Extract with Organic Solvent d->e f 6. Wash, Dry & Concentrate (Rotary Evaporation) e->f g 7. Column Chromatography f->g Crude Product h 8. Characterization (NMR, MS) g->h

Figure 2: Generalized experimental workflow for nucleophilic substitution.

Protocols for Nucleophilic Substitution

The following protocols are based on well-established procedures for analogous reactive chloromethyl and bromomethyl heterocyclic systems.[4][5][6] Researchers should consider these as robust starting points, with optimization of temperature, time, and equivalents potentially required for specific substrates.

Synthesis of Amines (N-Alkylation)

The reaction with primary or secondary amines is a common method to introduce the pyrazole moiety into molecules, often to improve pharmacological properties. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.

Protocol 3.1: Reaction with Cyclohexylamine

  • Setup: In a round-bottom flask, dissolve cyclohexylamine (1.1 equivalents) in acetonitrile (to a concentration of ~0.4 M).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.) to the stirred solution.

  • Electrophile Addition: Add a solution of 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][6]

Parameter Value / Reagent Rationale
Nucleophile Primary/Secondary AmineReadily available, forms stable C-N bonds.
Base K₂CO₃, Et₃NNeutralizes generated HCl without competing as a nucleophile.
Solvent Acetonitrile (ACN), DMFPolar aprotic solvents that solvate cations, accelerating SN2 reactions.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 75-95%Based on analogous reactions with reactive alkyl halides.[6]
Synthesis of Ethers (O-Alkylation)

Alkoxides, generated from alcohols or phenols with a strong base, are excellent nucleophiles for forming ether linkages. This reaction is fundamental for modifying the solubility and metabolic profile of drug candidates.

Protocol 3.2: Reaction with Sodium Methoxide

  • Setup: To a solution of sodium methoxide (1.5 eq.) in methanol (MeOH, ~0.4 M), add 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography.[4]

Parameter Value / Reagent Rationale
Nucleophile Sodium Methoxide (NaOMe)Strong nucleophile, readily prepared or commercially available.
Base N/A (Nucleophile is basic)The alkoxide itself serves as the base.
Solvent Methanol (MeOH)The conjugate acid of the nucleophile, preventing side reactions.
Temperature RefluxEnsures a reasonable reaction rate.
Typical Yield 80-98%O-alkylation is typically a high-yielding transformation.[4]
Synthesis of Thioethers (S-Alkylation)

Thiolates, generated from thiols and a mild base, are exceptionally potent nucleophiles due to the high polarizability of sulfur. These reactions are often rapid and proceed at room temperature.

Protocol 3.3: Reaction with Thiophenol

  • Setup: To a stirred suspension of potassium carbonate (1.5 eq.) in N,N-Dimethylformamide (DMF, ~0.5 M), add thiophenol (1.1 eq.) at room temperature. Stir for 15 minutes to generate the thiolate in situ.

  • Electrophile Addition: Add a solution of 4-(chloromethyl)-1-methyl-1H-pyrazole (1.0 eq.) in DMF.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is often complete within this timeframe; monitor by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify by column chromatography.[4][5]

Parameter Value / Reagent Rationale
Nucleophile ThiophenolA representative soft, highly effective sulfur nucleophile.
Base K₂CO₃Sufficiently basic to deprotonate the thiol without causing side reactions.
Solvent DMFExcellent polar aprotic solvent for SN2 reactions.
Temperature Room TemperatureThe high nucleophilicity of the thiolate allows for mild reaction conditions.
Typical Yield >90%S-alkylation reactions with reactive halides are highly efficient.[6]

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken.

  • Hazard Statements: Based on analogous compounds, 4-(chloromethyl)-1-methyl-1H-pyrazole may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[7][10]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]

Applications in Drug Development

The pyrazole core is a cornerstone in modern medicinal chemistry, known for its ability to participate in hydrogen bonding and its metabolic stability.[1][11] The ability to easily functionalize the C4-methyl position of the pyrazole ring using the protocols described herein allows for:

  • Scaffold Hopping and SAR Studies: Rapidly generating libraries of analogues to explore Structure-Activity Relationships (SAR).

  • Improving Physicochemical Properties: Introducing polar groups (amines, ethers) to modulate solubility and cell permeability.

  • Linker Chemistry: Using the functionalized methyl group as an attachment point for linkers in PROTACs or antibody-drug conjugates (ADCs).

Numerous marketed drugs, such as the kinase inhibitors Axitinib and Ruxolitinib, feature a substituted pyrazole core, highlighting the scaffold's value in targeting a wide range of diseases, particularly in oncology and inflammation.[1][12]

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. ResearchGate. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules. [Link]

  • 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Enamines in Heterocyclic Synthesis: A Route to 4-Substituted Pyrazoles and Condensed Pyrazoles. Zeitschrift für Naturforschung B. [Link]

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. Organic Letters. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. RSC Medicinal Chemistry. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Novel 5-Trifluoromethyl- and 5-Difluoromethyl-4,5-dihydro-1H-pyrazol-5-ol Derivatives. Journal of Organic Chemistry. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Pyrazole, 1-((trichloromethyl)thio)-. PubChem. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. International Journal of Molecular Sciences. [Link]

Sources

Application

The Strategic Deployment of 4-(Chloromethyl)-1-methyl-1H-pyrazole in Modern Medicinal Chemistry

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Chloromethyl Handle The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 4-Chloromethyl Handle

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with a wide range of biological targets.[3] Pyrazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2]

This application note focuses on a particularly valuable derivative: 4-(chloromethyl)-1-methyl-1H-pyrazole . The strategic placement of a reactive chloromethyl group at the 4-position of the N-methylated pyrazole ring transforms this simple heterocycle into a versatile and powerful building block for drug discovery. The electrophilic nature of the chloromethyl group allows for facile nucleophilic substitution reactions, providing a straightforward and efficient means of introducing diverse chemical functionalities and constructing complex molecular architectures. This reactivity is the key to its utility in generating libraries of compounds for high-throughput screening and in the targeted synthesis of potent and selective therapeutic agents.

This guide will provide an in-depth exploration of the applications of 4-(chloromethyl)-1-methyl-1H-pyrazole in medicinal chemistry, complete with detailed protocols for its synthesis and its use in the preparation of bioactive molecules, particularly focusing on the synthesis of kinase inhibitors.

Chemical Properties and Reactivity

The utility of 4-(chloromethyl)-1-methyl-1H-pyrazole as a synthetic intermediate is primarily dictated by the reactivity of the chloromethyl group. This benzylic-like halide is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. The N-methylation of the pyrazole ring prevents competing N-alkylation reactions, ensuring that functionalization occurs selectively at the 4-position.

PropertyValueSource
CAS Number 735241-98-2[4]
Molecular Formula C5H7ClN2[4]
Molecular Weight 130.58 g/mol [4]
Appearance Not specified (likely an oil or low-melting solid)N/A
Storage Store at 0-8 °C[4]

Synthetic Protocol: Preparation of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

A common precursor to many pyrazole-based pharmaceuticals is the hydrochloride salt of the title compound, which often exhibits improved handling and solubility properties. The following protocol is a representative procedure for its synthesis, adapted from general methods for the chlorination of pyrazole derivatives.[5][6]

Workflow for the Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride

G cluster_0 Step 1: Methylation cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination cluster_3 Step 4: Salt Formation start Ethyl 4-formyl-1H-pyrazole-3-carboxylate reagent1 Dimethyl sulfate K2CO3, Acetone start->reagent1 1.1 eq product1 Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate reagent1->product1 reagent2 NaBH4 Methanol product1->reagent2 2.0 eq product2 Ethyl 4-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate reagent2->product2 reagent3 SOCl2 DCM product2->reagent3 1.5 eq product3 4-(Chloromethyl)-1-methyl-1H-pyrazole reagent3->product3 reagent4 HCl in Ether product3->reagent4 final_product 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride reagent4->final_product

Caption: Synthetic workflow for the preparation of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.

Detailed Experimental Procedure

Step 1: Methylation of Ethyl 4-formyl-1H-pyrazole-3-carboxylate

  • To a stirred solution of ethyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Slowly add dimethyl sulfate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate, which can be used in the next step without further purification.

Step 2: Reduction of the Formyl Group

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate.

Step 3: Chlorination of the Hydroxymethyl Group

  • Dissolve the product from Step 2 in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(chloromethyl)-1-methyl-1H-pyrazole.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-(chloromethyl)-1-methyl-1H-pyrazole in diethyl ether.

  • Slowly add a solution of HCl in diethyl ether until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride as a white solid.

Application in the Synthesis of Kinase Inhibitors

The pyrazole scaffold is a key component of many kinase inhibitors, where it often serves as a hinge-binding motif.[7] The strategic functionalization of the pyrazole ring is crucial for achieving potency and selectivity. 4-(Chloromethyl)-1-methyl-1H-pyrazole is an excellent starting material for introducing various side chains that can interact with different regions of the kinase active site.

Case Study: Synthesis of a JAK Inhibitor Precursor

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[8] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[8] Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core.[9] The following protocol describes the synthesis of a key intermediate for a library of potential JAK inhibitors, utilizing 4-(chloromethyl)-1-methyl-1H-pyrazole.

Workflow for the Synthesis of a JAK Inhibitor Precursor

G start 4-(Chloromethyl)-1-methyl-1H-pyrazole Hydrochloride base DIPEA, DMF start->base nucleophile 4-Aminopiperidine nucleophile->base product 1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine base->product Nucleophilic Substitution

Caption: Synthesis of a key amine intermediate for JAK inhibitor development.

Detailed Experimental Procedure: Alkylation of 4-Aminopiperidine
  • To a solution of 4-aminopiperidine (1.2 eq) in dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine.

This intermediate can then be further elaborated, for example, by acylation or coupling to other heterocyclic systems, to generate a diverse library of potential JAK inhibitors for structure-activity relationship (SAR) studies.[10]

Application in the Synthesis of Thioether Derivatives

The introduction of a sulfur linkage is another common strategy in drug design, and 4-(chloromethyl)-1-methyl-1H-pyrazole readily reacts with thiols to form stable thioethers. These thioether-containing pyrazoles can be valuable intermediates or final drug candidates.

Protocol for the Synthesis of a Pyrazolyl Thioether

The following is a general protocol for the S-alkylation of a thiol with 4-(chloromethyl)-1-methyl-1H-pyrazole, based on established methods for thioether synthesis.[11]

Workflow for Thioether Synthesis

G start 4-(Chloromethyl)-1-methyl-1H-pyrazole base K2CO3, Acetonitrile start->base thiol 4-Chlorothiophenol thiol->base product 4-((4-Chlorobenzyl)thio)-1-methyl-1H-pyrazole base->product S-Alkylation

Caption: General workflow for the synthesis of pyrazolyl thioethers.

Detailed Experimental Procedure: S-Alkylation of 4-Chlorothiophenol
  • To a stirred suspension of potassium carbonate (1.5 eq) in acetonitrile, add 4-chlorothiophenol (1.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-(chloromethyl)-1-methyl-1H-pyrazole (1.1 eq) in acetonitrile dropwise.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by crystallization or column chromatography to obtain 4-((4-chlorobenzyl)thio)-1-methyl-1H-pyrazole.

Conclusion

4-(Chloromethyl)-1-methyl-1H-pyrazole is a high-value, versatile building block in medicinal chemistry. Its utility stems from the strategic combination of a pharmacologically relevant pyrazole core and a reactive chloromethyl handle, which enables the straightforward introduction of a wide array of chemical functionalities. This facilitates the rapid generation of compound libraries for screening and the efficient synthesis of targeted drug candidates, particularly in the area of kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis and application of this important reagent, empowering researchers in their drug discovery efforts.

References

  • Bozhanov, V., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link][12][13]

  • Zhang, M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1013-1018. [Link][8]

  • Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. [5]

  • Fouad, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link][1]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. [6]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. [Link][14]

  • Zora, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. [Link][15]

  • Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(11), 2619–2632. [Link][16]

  • SG Sir. (2022, January 25). imidazole synthesis and reactions #sgsir [Video]. YouTube. [Link][17]

  • Sharma, P., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 1-10. [Link][2]

  • El-Sayed, M. A. A., et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Advances, 11(54), 34247-34270. [Link][18]

  • da Silva, F. C., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(22), 18451–18461. [Link][19]

  • Fassi, Z., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(14), 3321. [Link][9]

  • Vitale, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768. [Link][20]

  • Wang, X., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 62, 116741. [Link][10]

  • El-Damasy, A. K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4787. [Link][7]

  • Rostami, A., et al. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(1), 1-13. [Link][11]

Sources

Method

Synthetic Routes to Novel Pyrazolo[3,4-d]pyrimidines: A Detailed Guide for Researchers

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to adenine, a fundamental component of adenosine triphosphate (ATP), allows it to effectively mimic and compete for the ATP binding site in various kinases.[1] This characteristic has propelled the development of numerous pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of key enzymes implicated in proliferative diseases, inflammation, and other pathological conditions.[2][3] Notable examples of drugs and clinical candidates based on this scaffold, such as Allopurinol for the treatment of gout, underscore its therapeutic potential.[2][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and novel synthetic routes to access this versatile scaffold. We will delve into the mechanistic underpinnings of these methodologies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of key pyrazolo[3,4-d]pyrimidine derivatives.

Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and scalability.

Classical Cyclization Strategies: Building from Pyrazole Precursors

The traditional and most widely employed approach involves the construction of the pyrimidine ring onto a pre-existing, appropriately functionalized pyrazole. This strategy offers a high degree of control over the substitution pattern on the pyrazole moiety.

A common starting point is the use of 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate derivatives. The subsequent cyclization to form the pyrimidine ring can be achieved through various reagents that provide the necessary one-carbon unit.

This protocol outlines a two-step synthesis starting from the cyclization of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine, followed by pyrimidine ring formation using formamide.[5][6]

Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

  • Reaction: To a solution of ethyl (ethoxymethylene)cyanoacetate (1 eq) in ethanol, add phenylhydrazine (1 eq).

  • Conditions: Reflux the mixture at 80°C for 4 hours.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Reaction: Heat the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1 eq) in an excess of formamide.

  • Conditions: Heat the mixture at 190°C for 8 hours.[5]

  • Work-up: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.

Expertise & Experience: The choice of formamide in the second step is crucial as it serves as both the reagent providing the C4 carbon of the pyrimidine ring and as a high-boiling solvent. The high temperature is necessary to drive the cyclization and dehydration. Alternative one-carbon sources for this type of cyclization include formic acid or triethyl orthoformate.[7][8]

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of pyrazolo[3,4-d]pyrimidines. These reactions offer significant advantages in terms of step-economy, atom economy, and operational simplicity.

This protocol details a highly efficient, one-pot, microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.[7][8][9][10] This method is notable for its short reaction times and often chromatography-free product isolation.[8][9][10]

  • Reactants:

    • Methyl 5-aminopyrazole-4-carboxylate derivative (1 eq)

    • Trimethyl orthoformate (excess, e.g., 10 eq)

    • Primary amine (e.g., benzylamine, 1.5 eq)

  • Solvent: Acetonitrile (or solvent-free)

  • Procedure:

    • In a microwave-safe reaction vessel, combine the methyl 5-aminopyrazole-4-carboxylate, primary amine, and trimethyl orthoformate.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 120-150°C) for a short duration (e.g., 10-30 minutes).

    • After cooling, the product often precipitates from the reaction mixture.

    • Collect the solid by filtration and wash with a suitable solvent (e.g., cold acetonitrile or ethanol) to afford the pure product.

Trustworthiness: The self-validating nature of this protocol lies in the clean and selective formation of the desired product. The reaction proceeds selectively with a range of substrates, and the isolation by simple filtration contributes to its practicality.[7][8] The structure of the products can be unequivocally confirmed by NMR spectroscopy, with characteristic signals for the newly formed pyrimidinone ring.[7]

Table 1: Representative Examples of Microwave-Assisted Three-Component Synthesis [7]

Entry5-Aminopyrazole DerivativeAmineProductYield (%)
1Methyl 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carboxylateBenzylamine5-Benzyl-3-(4-methoxyphenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one70
2Methyl 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carboxylateBenzylamine5-Benzyl-3-(4-chlorophenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one82
3Methyl 5-amino-3-(4-bromophenylamino)-1H-pyrazole-4-carboxylate4-Chlorobenzylamine3-(4-Bromophenylamino)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one66

Diagram 1: Workflow for Microwave-Assisted Synthesis

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Combine Reactants: - 5-Aminopyrazole - Amine - Orthoformate B Seal Microwave Vessel A->B C Set Temperature & Time (e.g., 120-150°C, 10-30 min) B->C D Irradiate C->D E Cool Reaction Mixture D->E F Filter Precipitated Product E->F G Wash with Solvent F->G H Dry to Obtain Pure Product G->H

Caption: A streamlined workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

4-Aminopyrazolo[3,4-d]pyrimidine is a crucial intermediate and a scaffold of significant interest for its biological activities, including its role as a tyrosine kinase inhibitor.[11]

This protocol describes the amination of a 4-chloropyrazolo[3,4-d]pyrimidine precursor.

  • Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (readily synthesized from the corresponding pyrazolopyrimidinone by reaction with POCl₃).[5]

  • Reaction:

    • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq) in a suitable solvent such as tetrahydrofuran (THF).[11]

    • Add an excess of ammonium hydroxide solution.[11]

    • Stir the reaction mixture at room temperature for several hours (e.g., 2 hours).[11]

  • Work-up:

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting solid can be triturated with a solvent like acetonitrile, collected by filtration, and dried to yield 4-aminopyrazolo[3,4-d]pyrimidine.[11]

Diagram 2: Synthetic Pathway to 4-Aminopyrazolo[3,4-d]pyrimidine

G start Pyrazolo[3,4-d]pyrimidin-4-one chloro 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine start->chloro POCl₃ amino 4-Aminopyrazolo[3,4-d]pyrimidine chloro->amino NH₄OH / THF

Caption: Key steps in the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine.

Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. In the context of pyrazolo[3,4-d]pyrimidine synthesis, this has led to the exploration of solvent-free reactions and the use of greener catalysts and reaction media. Microwave-assisted synthesis, as described earlier, is often considered a green technique due to its efficiency and reduced energy consumption. Additionally, one-pot multicomponent reactions under solvent-free conditions or in aqueous media are being increasingly reported.[12][13][14]

Conclusion and Future Directions

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives remains an active and fertile area of research, driven by the quest for new therapeutic agents. The methodologies outlined in this guide, from classical cyclizations to modern multicomponent reactions, provide a robust toolkit for accessing a wide diversity of structures. Future efforts in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods, including the use of flow chemistry, biocatalysis, and the exploration of novel cycloaddition reactions to construct the core scaffold.[15] The continued innovation in synthetic strategies will undoubtedly accelerate the discovery of new pyrazolo[3,4-d]pyrimidine-based drugs with improved efficacy and safety profiles.

References

  • Šačkus, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(15), 9229-9237. [Link]

  • Reddy, T. S., et al. (2023). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. Journal of Biomolecular Structure and Dynamics, 41(16), 8013-8027. [Link]

  • Šačkus, A., et al. (2022). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]

  • Šačkus, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]

  • Šačkus, A., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(5), 1020. [Link]

  • Zainab, Z. T., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]

  • El-Sayed, M. A. A., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 89(5), 744-753. [Link]

  • Salem, I. M., et al. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1338-1353. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 481-502. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]

  • Ghorab, M. M., et al. (2025). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 30(20), 4945. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC. [Link]

  • El-Damasy, A. K., et al. (2022). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 12(45), 29293-29314. [Link]

  • Kumar, A., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269. [Link]

  • Díaz-Ortiz, Á., et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron, 56(11), 1569-1577. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Reddy, T. S., et al. (2023). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]

  • El-Damasy, A. K., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6527. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(3), 4945-4958. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(Chloromethyl)-1-methyl-1H-pyrazole

Welcome to the technical support center for the synthesis and optimization of 4-(chloromethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-(chloromethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and achieve optimal results.

Introduction: The Synthetic Challenge

4-(Chloromethyl)-1-methyl-1H-pyrazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, stemming from the electrophilic chloromethyl group, makes it a valuable synthon for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into target molecules.[1] However, its synthesis is not without challenges. The most common route involves the chlorination of 4-(hydroxymethyl)-1-methyl-1H-pyrazole, a reaction that requires careful control to avoid the formation of impurities that can be difficult to remove. This guide will focus on optimizing this critical chlorination step and addressing common issues encountered during the synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and problems encountered during the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole.

Q1: My reaction to form 4-(chloromethyl)-1-methyl-1H-pyrazole from 4-(hydroxymethyl)-1-methyl-1H-pyrazole with thionyl chloride is giving a low yield. What are the likely causes?

A1: Low yields in this chlorination reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The conversion of the alcohol to the chloride may not have gone to completion. This can be due to:

    • Insufficient Thionyl Chloride: Ensure you are using a slight excess of thionyl chloride. A molar ratio of 1.1 to 1.3 equivalents of thionyl chloride to the alcohol is a good starting point.[2]

    • Reaction Temperature Too Low: While the reaction is often performed at or below room temperature to control its exothermicity, insufficient temperature may lead to a sluggish reaction. Consider a gradual warm-up to room temperature after the initial addition of thionyl chloride.

    • Short Reaction Time: Monitor the reaction progress by TLC or GC-MS to ensure it has reached completion before quenching.

  • Degradation of Product: The product, 4-(chloromethyl)-1-methyl-1H-pyrazole, can be susceptible to degradation, especially in the presence of moisture or nucleophiles.

    • Hydrolysis: Any water present in the reaction mixture can hydrolyze the product back to the starting alcohol or lead to other byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Reaction with Byproducts: The HCl generated during the reaction can potentially lead to side reactions if not managed properly.

  • Work-up Issues: Product can be lost during the work-up and extraction phases.

    • Aqueous Work-up: Minimize contact time with water during the work-up. Use a saturated sodium bicarbonate solution to neutralize excess acid carefully, keeping the temperature low.

    • Extraction: Ensure you are using an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery.

Q2: I am observing a significant amount of a high-boiling point, viscous oil as a byproduct in my reaction. What could it be and how can I avoid it?

A2: The formation of a viscous, high-boiling point oil often suggests the presence of dimeric or polymeric byproducts. A likely candidate is the formation of a bis((1-methyl-1H-pyrazol-4-yl)methyl) ether. This can occur if the starting alcohol reacts with the product under acidic conditions.

To minimize the formation of this byproduct:

  • Control the Stoichiometry: Use only a slight excess of thionyl chloride. A large excess can lead to more aggressive reaction conditions that may favor side reactions.

  • Temperature Control: Add the thionyl chloride slowly and at a low temperature (e.g., 0 °C) to control the initial exotherm.

  • Inverse Addition: Consider adding the alcohol solution to the thionyl chloride solution (inverse addition). This ensures that the alcohol is always in the presence of an excess of the chlorinating agent, which can favor the desired reaction pathway.

Q3: My purified 4-(chloromethyl)-1-methyl-1H-pyrazole is unstable and decomposes upon storage. How can I improve its stability?

A3: 4-(Chloromethyl)-1-methyl-1H-pyrazole is an activated alkyl chloride and can be prone to decomposition. To enhance its stability:

  • Store as a Salt: The hydrochloride salt of 4-(chloromethyl)-1-methyl-1H-pyrazole is generally more stable and easier to handle than the free base. You can often isolate it directly from the reaction mixture if you use a non-polar solvent for precipitation.

  • Anhydrous Conditions: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator to protect it from moisture.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down decomposition.

  • Purity: Ensure the product is free from any residual acid or other impurities that could catalyze its decomposition.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-(hydroxymethyl)-1-methyl-1H-pyrazole

This precursor can be synthesized by the reduction of 1-methyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 1-methyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(hydroxymethyl)-1-methyl-1H-pyrazole.

Protocol 2: Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole

This protocol is adapted from analogous procedures for the chlorination of heterocyclic methanols.[2]

Materials:

  • 4-(hydroxymethyl)-1-methyl-1H-pyrazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-(hydroxymethyl)-1-methyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane in a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add thionyl chloride (1.2 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 40 °C) to obtain crude 4-(chloromethyl)-1-methyl-1H-pyrazole.

Purification:

The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. However, given the reactivity of the product, it is advisable to use it immediately or convert it to its more stable hydrochloride salt.

Data Summary and Optimization Parameters

The following table summarizes key reaction parameters and their impact on the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole.

ParameterRecommended RangeRationale and Potential Issues
Thionyl Chloride (eq.) 1.1 - 1.3A slight excess ensures complete conversion of the alcohol. A large excess can lead to increased side product formation and a more difficult work-up.
Reaction Temperature 0 °C to room temperatureInitial addition at 0 °C controls the exotherm. Allowing the reaction to proceed at room temperature ensures completion. Higher temperatures may promote byproduct formation.
Solvent Anhydrous DCM, ChloroformAprotic solvents are essential to prevent hydrolysis of the product and reaction with the solvent.
Reaction Time 2 - 6 hoursMonitor by TLC to determine the optimal reaction time. Prolonged reaction times may lead to product degradation.
Work-up Careful quenching with NaHCO₃Neutralizes excess acid and HCl byproduct. Quenching should be done at low temperatures to minimize hydrolysis of the product.

Workflow and Decision Making

The following diagram illustrates a typical workflow and decision-making process for the synthesis and troubleshooting of 4-(chloromethyl)-1-methyl-1H-pyrazole.

SynthesisWorkflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start: 4-(hydroxymethyl)-1-methyl-1H-pyrazole Reaction Chlorination with SOCl2 in anhydrous DCM Start->Reaction Workup Aqueous Work-up (NaHCO3 quench) Reaction->Workup LowYield Low Yield? Reaction->LowYield Incomplete? SideProduct Side Product Formation? Reaction->SideProduct Byproducts? Purification Purification (Distillation or Chromatography) Workup->Purification Product Product: 4-(chloromethyl)-1-methyl-1H-pyrazole Purification->Product Decomposition Product Decomposition? Product->Decomposition Unstable? CheckStoichiometry Verify SOCl2 Stoichiometry LowYield->CheckStoichiometry Yes InverseAddition Consider Inverse Addition SideProduct->InverseAddition Yes StoreAsSalt Convert to HCl Salt for Storage Decomposition->StoreAsSalt Yes CheckTemp Optimize Temperature Profile CheckStoichiometry->CheckTemp CheckTime Monitor Reaction Time CheckTemp->CheckTime AnhydrousStorage Store Under Inert Atmosphere StoreAsSalt->AnhydrousStorage

Caption: Decision workflow for synthesis and troubleshooting.

Conclusion

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole is a critical step for many research and development projects. By carefully controlling reaction parameters such as stoichiometry, temperature, and moisture, and by being prepared to troubleshoot common issues like low yield and side product formation, researchers can successfully and reproducibly obtain this valuable intermediate. This guide provides a solid foundation for optimizing this reaction and achieving high-purity material for your downstream applications.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

Sources

Optimization

4-(chloromethyl)-1-methyl-1H-pyrazole stability issues and degradation products

A Guide to Understanding Stability and Managing Degradation Welcome to the technical support center for 4-(chloromethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding Stability and Managing Degradation

Welcome to the technical support center for 4-(chloromethyl)-1-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this highly reactive compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.

The utility of 4-(chloromethyl)-1-methyl-1H-pyrazole as a synthetic intermediate is largely due to the reactivity of its chloromethyl group. This reactivity, however, is also the primary source of its stability concerns. Understanding the underlying chemical principles is crucial for its successful application. The chloromethyl group features an electrophilic carbon atom, making it highly susceptible to nucleophilic substitution.[1] This inherent reactivity necessitates careful handling and storage to prevent the formation of unwanted byproducts.

This guide is structured to address the most common questions and challenges encountered when working with this compound. We will delve into the likely degradation pathways, identify potential degradation products, and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common inquiries regarding the stability of 4-(chloromethyl)-1-methyl-1H-pyrazole.

Q1: My assay results are inconsistent when using a stock solution of 4-(chloromethyl)-1-methyl-1H-pyrazole prepared in methanol. What could be the cause?

A1: The most probable cause is the nucleophilic substitution of the chloride by methanol, leading to the formation of 4-(methoxymethyl)-1-methyl-1H-pyrazole. The chloromethyl group is highly reactive towards nucleophiles, and alcohols like methanol can act as such, especially over time or with elevated temperatures. This reaction consumes your starting material and introduces a new, likely less reactive, compound into your reaction mixture, leading to inconsistent results.

Q2: I've noticed a drop in the purity of my solid 4-(chloromethyl)-1-methyl-1H-pyrazole over time, even when stored in what I thought were appropriate conditions. Why is this happening?

A2: While more stable than in solution, solid-state degradation can still occur. This is often due to exposure to atmospheric moisture, which can lead to slow hydrolysis. The hydrochloride salt form of the compound is particularly hygroscopic, meaning it readily absorbs water from the air. This absorbed water can then act as a nucleophile, hydrolyzing the chloromethyl group to a hydroxymethyl group, forming (1-methyl-1H-pyrazol-4-yl)methanol. For this reason, proper storage is critical. One supplier recommends storage at 0-8 °C, which suggests potential instability at room temperature.[2]

Q3: What are the primary degradation products I should be looking for?

A3: The primary degradation products arise from nucleophilic substitution of the labile chloride. The two most common degradants you are likely to encounter are:

  • (1-methyl-1H-pyrazol-4-yl)methanol: Formed via hydrolysis, where water acts as the nucleophile.

  • Solvent Adducts: If dissolved in a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol), the corresponding ether will be formed (e.g., 4-(methoxymethyl)-1-methyl-1H-pyrazole).

In the presence of other nucleophiles in your reaction mixture (e.g., amines), a variety of other substitution products can also be formed.

Q4: Can 4-(chloromethyl)-1-methyl-1H-pyrazole degrade through other pathways besides nucleophilic substitution?

A4: While nucleophilic substitution is the most common degradation pathway, other possibilities, though less frequently observed under typical laboratory conditions, include:

  • Elimination: Under basic conditions, elimination of HCl could potentially occur, leading to the formation of a reactive pyrazole-4-yl-methylene intermediate, which could then polymerize or react with other species.

  • Oxidation: While the pyrazole ring itself is relatively stable to oxidation, strong oxidizing conditions could potentially lead to degradation.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur. Studies on other pyrazole derivatives have shown that thermal decomposition can lead to ring cleavage or loss of substituents.

Troubleshooting Guides

This section provides systematic approaches to identifying and resolving common issues related to the instability of 4-(chloromethyl)-1-methyl-1H-pyrazole.

Issue 1: Unexpected Side Products in a Reaction

Symptoms:

  • TLC or LC-MS analysis of your crude reaction mixture shows unexpected spots or peaks.

  • The yield of your desired product is lower than expected.

  • Purification is complicated by the presence of closely eluting impurities.

Troubleshooting Workflow:

G start Unexpected Side Products Observed check_reagent 1. Verify Purity of Starting Material Run TLC/LC-MS on the solid 4-(chloromethyl)-1-methyl-1H-pyrazole. start->check_reagent pure Purity is acceptable. check_reagent->pure Purity OK impure Significant impurities detected. check_reagent->impure Impure check_solvent 2. Evaluate Solvent Reactivity Is the reaction solvent nucleophilic (e.g., alcohol, amine)? pure->check_solvent procure_new Procure a fresh batch of the reagent. impure->procure_new end Problem Resolved procure_new->end nucleophilic_solvent Yes check_solvent->nucleophilic_solvent non_nucleophilic_solvent No check_solvent->non_nucleophilic_solvent consider_aprotic Consider switching to a non-nucleophilic, aprotic solvent (e.g., THF, DCM, acetonitrile). nucleophilic_solvent->consider_aprotic check_reaction_conditions 3. Assess Reaction Conditions Are there other nucleophiles present (e.g., reagents, additives)? Is the reaction run at elevated temperatures or for an extended period? non_nucleophilic_solvent->check_reaction_conditions consider_aprotic->end harsh_conditions Yes check_reaction_conditions->harsh_conditions mild_conditions No check_reaction_conditions->mild_conditions optimize_conditions Optimize reaction conditions: - Lower temperature - Reduce reaction time - Use a less nucleophilic base harsh_conditions->optimize_conditions mild_conditions->end optimize_conditions->end

Caption: Troubleshooting workflow for unexpected side products.

Causality Explained:

  • Step 1: It is crucial to first confirm the purity of your starting material. Degradation can occur during storage, and using a degraded reagent will inevitably lead to side products.

  • Step 2: The choice of solvent is critical. Aprotic, non-nucleophilic solvents are generally preferred to minimize the risk of solvolysis.

  • Step 3: Reaction parameters can significantly impact the stability of 4-(chloromethyl)-1-methyl-1H-pyrazole. Minimizing reaction time and temperature can help to suppress degradation pathways.

Issue 2: Poor Reproducibility Between Experiments

Symptoms:

  • Reaction yields vary significantly when repeating a procedure.

  • The profile of side products changes between runs.

Troubleshooting Workflow:

G start Poor Reproducibility Observed check_stock 1. Evaluate Stock Solution Stability Are you using a pre-made stock solution? If so, for how long has it been stored and in what solvent? start->check_stock using_stock Yes, using a stock solution. check_stock->using_stock fresh_prep No, preparing fresh each time. check_stock->fresh_prep prepare_fresh Always prepare solutions of 4-(chloromethyl)-1-methyl-1H-pyrazole immediately before use. using_stock->prepare_fresh check_storage 2. Review Solid Storage Conditions Is the solid stored in a tightly sealed container, in a desiccator, and at a low temperature (0-8 °C recommended)? fresh_prep->check_storage end Improved Reproducibility prepare_fresh->end improper_storage No, storage could be improved. check_storage->improper_storage proper_storage Yes, storage is appropriate. check_storage->proper_storage implement_storage Implement proper storage protocols: - Use a container with a tight-fitting cap. - Store in a desiccator with fresh desiccant. - Refrigerate at 0-8 °C. improper_storage->implement_storage check_handling 3. Assess Handling Technique Is the reagent bottle left open to the atmosphere for extended periods during weighing? proper_storage->check_handling implement_storage->end prolonged_exposure Yes check_handling->prolonged_exposure brief_exposure No check_handling->brief_exposure minimize_exposure Minimize exposure to atmospheric moisture during weighing and handling. prolonged_exposure->minimize_exposure brief_exposure->end minimize_exposure->end

Caption: Troubleshooting workflow for poor reproducibility.

Causality Explained:

  • Step 1: Stock solutions are a major source of irreproducibility due to degradation over time. Preparing the reagent fresh for each experiment is the most reliable approach.

  • Step 2 & 3: The hygroscopic nature of the hydrochloride salt means that improper storage and handling can lead to varying degrees of hydrolysis before the reagent is even used, resulting in inconsistent starting material purity.

Experimental Protocols

To assist in managing the stability of 4-(chloromethyl)-1-methyl-1H-pyrazole, here are some recommended protocols.

Protocol 1: Recommended Handling and Storage
  • Storage: Upon receipt, store the container of 4-(chloromethyl)-1-methyl-1H-pyrazole or its hydrochloride salt in a desiccator at 0-8 °C. Ensure the container is tightly sealed.

  • Weighing: When weighing the solid, do so in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere. Promptly and securely reseal the container after use.

  • Solution Preparation: Prepare solutions of the compound immediately before use. Do not store stock solutions, especially in nucleophilic solvents.

  • Solvent Choice: For non-reactive applications, use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of 4-(chloromethyl)-1-methyl-1H-pyrazole and detect its primary hydrolysis product. Method optimization will likely be required for your specific instrumentation and sample matrix. Several studies have reported successful RP-HPLC methods for pyrazole derivatives, which can serve as a foundation.[1][3][4]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Expected Elution Order:

  • (1-methyl-1H-pyrazol-4-yl)methanol: Being more polar, this hydrolysis product is expected to elute earlier.

  • 4-(chloromethyl)-1-methyl-1H-pyrazole: The parent compound will elute later.

Forced Degradation Study (for method validation):

To confirm that this method is stability-indicating, a forced degradation study should be performed.

  • Acid Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Let stand at room temperature for 1 hour. Neutralize before injection.

  • Oxidative Degradation: Dissolve a small amount of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Let stand at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 24 hours. Dissolve in the mobile phase for analysis.

In each case, analyze the stressed sample by the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Summary of Potential Degradation Products

Degradant Name Molecular Formula Molecular Weight Formation Pathway
(1-methyl-1H-pyrazol-4-yl)methanolC₅H₈N₂O112.13Hydrolysis
4-(methoxymethyl)-1-methyl-1H-pyrazoleC₆H₁₀N₂O126.16Methanolysis
4-(ethoxymethyl)-1-methyl-1H-pyrazoleC₇H₁₂N₂O140.19Ethanolysis

Degradation Pathway Diagram

G parent 4-(chloromethyl)-1-methyl-1H-pyrazole hydrolysis_product (1-methyl-1H-pyrazol-4-yl)methanol parent->hydrolysis_product H₂O solvolysis_product 4-(alkoxymethyl)-1-methyl-1H-pyrazole parent->solvolysis_product ROH (e.g., MeOH, EtOH) other_product Other Nucleophilic Substitution Products parent->other_product Nu⁻ (e.g., RNH₂)

Caption: Primary degradation pathways of 4-(chloromethyl)-1-methyl-1H-pyrazole.

By understanding the inherent reactivity of 4-(chloromethyl)-1-methyl-1H-pyrazole and implementing the proper handling, storage, and analytical procedures outlined in this guide, researchers can mitigate the risks of degradation and ensure the reliability and reproducibility of their experimental outcomes.

References

  • PubChem. 1-(chloromethyl)-1H-pyrazole hydrochloride. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of...
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis. So-Called New Chemical.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Process Guide for Scale-Up Chlorination Assigned Specialist: Senior Application Scientist Executive Summary & Core Challenges This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting & Process Guide for Scale-Up Chlorination Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenges

This technical guide addresses the scale-up synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole (CAS: 154312-86-4), a critical intermediate for kinase inhibitors and agrochemicals.

While the transformation appears simple—converting a primary alcohol to an alkyl chloride—scaling this reaction introduces three critical failure modes:

  • Thermal Runaway: The reaction with thionyl chloride (

    
    ) is highly exothermic.
    
  • Gas Evolution: Stoichiometric release of

    
     and 
    
    
    
    gases can pressurize reactors and overwhelm scrubbers.
  • Product Stability: The free base is an unstable alkylating agent prone to self-polymerization. The target must be isolated as the hydrochloride salt for stability.

Route Selection & Engineering Controls

The Standard Route: Deoxychlorination

The industry-standard approach utilizes (1-methyl-1H-pyrazol-4-yl)methanol as the starting material. Direct chloromethylation (Blanc reaction) is generally avoided due to the formation of carcinogenic bis(chloromethyl) ether byproducts and poor regioselectivity on the electron-rich pyrazole ring.

Reagent Selection Matrix
ReagentSuitability for Scale-UpProsCons
Thionyl Chloride (

)
High Volatile byproducts (

) simplify purification; low cost.
Large gas volume; corrosive off-gassing requires scrubbing.
Methanesulfonyl Chloride (

)
Medium No gas evolution; milder conditions.Atom economy is poor; difficult to remove methanesulfonic acid byproduct without aqueous workup (hydrolysis risk).
Phosphorus Oxychloride (

)
Low Effective chlorinating agent.Difficult phosphate byproduct removal; viscous reaction mass.

Detailed Scale-Up Protocol

Methodology: Thionyl Chloride / Toluene System with Catalytic DMF.[1][2] Scale Basis: 1.0 kg input of alcohol.

Step-by-Step Workflow
  • Reactor Setup:

    • Use a glass-lined or Hastelloy reactor. Stainless steel (SS316) is susceptible to pitting from

      
       unless strictly anhydrous.
      
    • Critical: Connect the reactor vent to a caustic scrubber (

      
       solution) capable of neutralizing >2.5 equivalents of acid gas.
      
  • Solvation:

    • Charge (1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv) and Toluene (5-8 volumes).

    • Why Toluene? It allows for higher process temperatures than DCM, facilitating the removal of

      
      , and precipitates the hydrochloride salt product directly.
      
    • Add DMF (0.01 - 0.05 equiv) as a catalyst. This forms the reactive Vilsmeier-Haack type intermediate (

      
      ), significantly accelerating the reaction.
      
  • Reagent Addition (The Danger Zone):

    • Cool the mixture to 0–5 °C .

    • Add Thionyl Chloride (1.2 – 1.5 equiv) dropwise.

    • Control Point: Maintain internal temperature

      
      . The reaction is immediate and exothermic.[3]
      
  • Reaction & Degassing:

    • Once addition is complete, warm slowly to 20–25 °C .

    • Optional: If conversion is slow by HPLC/TLC, heat to 40–50 °C .

    • Gas Management: Nitrogen sparging is recommended to drive off dissolved

      
       and 
      
      
      
      before isolation.
  • Isolation (Filtration):

    • Cool to 0–5 °C . The product, 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride , should crystallize out.

    • Filter under inert atmosphere (

      
      ). Moisture will cause hydrolysis.
      
    • Wash with cold toluene or heptane.

Visual Workflow Diagram

SynthesisWorkflow Start Start: (1-methyl-1H-pyrazol-4-yl)methanol Solvent Dissolve in Toluene + cat. DMF Start->Solvent Cooling Cool to 0-5°C (Critical Process Parameter) Solvent->Cooling Addition Add SOCl2 Controlled Rate (Exotherm Management) Cooling->Addition Scrubbing Gas Scrubbing System (SO2/HCl Removal) Addition->Scrubbing Off-gas Reaction Reaction: 20-50°C Monitor via HPLC Addition->Reaction Slow Warm Reaction->Scrubbing Off-gas Isolation Cool & Filter Hydrochloride Salt (Hygroscopic Solid) Reaction->Isolation

Figure 1: Process flow for the chlorination of (1-methyl-1H-pyrazol-4-yl)methanol using thionyl chloride, highlighting safety nodes.

Troubleshooting Guide (FAQ)

Issue 1: Product Discoloration (Pink/Black)

User Report: "My white solid turned pink after 2 hours of drying."

  • Root Cause: The free base is polymerizing. Pyrazoles are electron-rich; the chloromethyl group is an electrophile. If the

    
     is removed too thoroughly (or if base is used during workup), the molecule attacks itself (intermolecular N-alkylation).
    
  • Solution: Ensure the product remains acidic. Do not wash with bicarbonate. Store as the hydrochloride salt at

    
    .
    
Issue 2: Low Yield / Sticky Solid

User Report: "The product didn't precipitate; I have a sticky oil."

  • Root Cause:

    • Residual DMF: Too much DMF can solubilize the salt.

    • Incomplete Gas Removal: Dissolved

      
       can act as a solvent.
      
  • Solution:

    • Reduce DMF loading to <1 mol%.

    • Sparge the reaction mixture with nitrogen vigorously before cooling.

    • Add an anti-solvent like Heptane or MTBE to force precipitation.

Issue 3: Hydrolysis Impurity

User Report: "HPLC shows 5-10% starting material appearing after the reaction was complete."

  • Root Cause: Moisture ingress during filtration. The chloromethyl group is highly reactive toward water, reverting to the alcohol.

  • Solution:

    • Use a pressure filter (Nutsche) under

      
       pressure rather than vacuum filtration (which pulls humid air through the cake).
      
    • Dry the filter cake in a vacuum oven with a desiccant trap.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Problem Color Pink/Dark Color Problem->Color Yield Low Yield/Oil Problem->Yield Purity SM Reappearing Problem->Purity Sol_Color Polymerization. Keep Acidic. Store Cold. Color->Sol_Color Sol_Yield Residual DMF/SO2. Add Heptane. N2 Sparge. Yield->Sol_Yield Sol_Purity Hydrolysis. Use Nutsche Filter. Avoid Humid Air. Purity->Sol_Purity

Figure 2: Decision tree for diagnosing common scale-up failures.

Safety & Engineering Controls

Specific Hazards
  • Vesicant/Lachrymator: 4-(chloromethyl)-1-methyl-1H-pyrazole is a potent alkylating agent. It can cause severe skin burns and respiratory damage. Double-gloving and full-face respirators (or fume hood sash down) are mandatory.

  • Gas Evolution: 1 mole of reaction generates 1 mole of

    
     and 1 mole of 
    
    
    
    .
    • Calculation: 1 kg of SM (~9 mol) generates ~400 Liters of gas. Ensure scrubber lines are sized to prevent back-pressure.

Storage
  • Condition: Store under Argon/Nitrogen at 2–8 °C .

  • Container: Glass or Teflon-lined. Do not use metal containers for long-term storage due to corrosion from residual

    
    .
    

References

  • PubChem. (2025).[4] 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride.[5] National Library of Medicine. [Link]

  • ResearchGate. (2025). Reaction Safety: Scaleable Synthesis of Chloromethyl Intermediates. [Link]

  • Google Patents. (2006).

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Pyrazole-Based Insecticides vs. Commercial Standards

Executive Summary The phase-out of organophosphates and the rising resistance to pyrethroids (kdr mutations) have necessitated the development of novel chemotypes. Pyrazole-based insecticides—specifically phenylpyrazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phase-out of organophosphates and the rising resistance to pyrethroids (kdr mutations) have necessitated the development of novel chemotypes. Pyrazole-based insecticides—specifically phenylpyrazoles (e.g., Fipronil) and pyrazole-5-carboxamides (e.g., Tolfenpyrad)—offer distinct modes of action (MoA) that circumvent cross-resistance.

This guide provides a technical comparison of these pyrazole subclasses against established standards (Cypermethrin, Chlorpyrifos, and Indoxacarb). It details the mechanistic divergence, validates a standardized leaf-dip bioassay protocol, and presents quantitative efficacy data to support lead optimization in drug development pipelines.

Mechanistic Basis & Target Specificity[1]

To engineer superior molecules, one must understand the target site causality. Pyrazoles function through two primary, distinct mechanisms depending on their structural subclass.

Phenylpyrazoles (The Fipronil Class)[2][3][4]
  • Primary Target:

    
    -Aminobutyric acid (GABA)-gated chloride channels.[1]
    
  • Secondary Target: Glutamate-gated chloride channels (GluCls).[2]

  • Mechanism: Non-competitive antagonism.[3] They bind to the channel pore, blocking Cl⁻ influx. This prevents hyperpolarization, leading to hyperexcitation and convulsions.

  • Selectivity: The high affinity for insect GluCls (absent in mammals) provides a safety margin, though environmental persistence remains a concern.

Pyrazole-5-carboxamides (The Tolfenpyrad Class)[6]
  • Target: Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

  • Mechanism: Inhibits ATP synthesis, causing energy failure and cellular respiration collapse.

Pathway Visualization

The following diagram illustrates the divergent pathways of Pyrazole subclasses compared to Pyrethroids (Na+ channel modulators).

MoA_Pathways cluster_inputs Insecticide Classes cluster_targets Molecular Targets cluster_effects Physiological Outcome Fipronil Phenylpyrazoles (e.g., Fipronil) GABA_R GABA-gated Cl- Channel Fipronil->GABA_R Antagonist binding Tolfenpyrad Pyrazole-amides (e.g., Tolfenpyrad) Mito_C1 Mitochondrial Complex I Tolfenpyrad->Mito_C1 Inhibits e- transport Pyrethroid Pyrethroids (Standard) Na_Chan Voltage-gated Na+ Channel Pyrethroid->Na_Chan Prevents closure Block Block Cl- Influx GABA_R->Block ATP_Fail Halt ATP Synthesis Mito_C1->ATP_Fail Depol Prolonged Depolarization Na_Chan->Depol Death CNS Failure / Metabolic Collapse Block->Death Hyperexcitation ATP_Fail->Death Energy Starvation Depol->Death Paralysis

Caption: Figure 1.[4] Distinct Modes of Action (MoA) for Pyrazole subclasses vs. Pyrethroid standards.

Experimental Validation: Standardized Bioassay Protocol

Reliable LC50 data depends on a self-validating protocol. The Leaf-Dip Method (adapted from IRAC Method No. 7) is the industry standard for contact/stomach efficacy in Lepidoptera and Coleoptera.

Reagents & Preparation
  • Solvent System: Acetone:Water (50:50) or 0.1% Triton X-100/Tween 80 in distilled water (to ensure wetting).

  • Test Organism: 3rd instar larvae (e.g., Plutella xylostella or Spodoptera litura).[5] Uniform age is critical to reduce variability.

  • Control: Solvent-only solution.

Step-by-Step Workflow

This protocol includes mandatory "Checkpoints" to ensure data integrity.

  • Stock Preparation: Dissolve technical grade pyrazole (e.g., Compound 7g or Fipronil) in acetone to create a 10,000 ppm stock.

  • Serial Dilution: Prepare 5-7 concentrations (logarithmic scale) to bracket the expected LC50.

  • Dipping:

    • Cut fresh leaf discs (approx. 5 cm diameter).

    • Dip into solution for 10 seconds (use forceps).

    • Checkpoint: Ensure complete surface wetting without run-off accumulation at edges.

  • Drying: Air dry on paper towels for 1-2 hours at room temperature (25°C).

  • Exposure: Place 10 larvae per petri dish (lined with moist filter paper). Replicate 3-5 times.

  • Assessment: Record mortality at 48h and 72h.

    • Validation Rule: If Control mortality > 10%, the entire assay is invalid and must be repeated (Abbott’s correction cannot fix poor handling).

Protocol Logic Visualization

Bioassay_Workflow Start Start: Technical Grade Compound Dilution Serial Dilution (5-7 concentrations) Start->Dilution Dip Leaf Dip (10s) Solvent: Acetone/Tween Dilution->Dip Dry Air Dry (1-2h) Ambient Temp Dip->Dry Incubate Incubate 3rd Instar Larvae (25°C, 16:8 L:D) Dry->Incubate Check Check Control Mortality Incubate->Check After 48h Valid Valid: Calculate LC50 (Probit Analysis) Check->Valid < 10% Dead Invalid Invalid: Discard Data (Check handling/solvent) Check->Invalid > 10% Dead

Caption: Figure 2. Decision logic for Leaf-Dip Bioassay validation.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings comparing novel pyrazole derivatives (e.g., N-pyridylpyrazole thiazoles) against commercial standards.

Efficacy Data Table (Target: Plutella xylostella)
Compound ClassActive IngredientLC50 (mg/L) [95% CI]Relative PotencyResistance Ratio (RR)*
Novel Pyrazole Compound 7g (Experimental)5.32 [3.95 - 7.18]1.0x (Baseline)N/A
Phenylpyrazole Fipronil (Standard)0.25 - 1.50 HighHigh in specific strains
Oxadiazine Indoxacarb (Commercial Std)5.01 [3.94 - 6.35]1.06xLow
Pyrethroid Cypermethrin > 150.0 Very Low> 100 (Resistant)
Pyrazole-amide Tolfenpyrad ~20.0 ModerateLow (Cross-resistance rare)

Key Insights:

  • Equipotency: The novel pyrazole candidate (Compound 7g) demonstrates an LC50 (5.32 mg/L) statistically equivalent to the commercial standard Indoxacarb (5.01 mg/L).[5]

  • Resistance Breaking: Pyrethroids like Cypermethrin show LC50 values >150 mg/L in resistant field strains due to kdr mutations. Pyrazoles remain effective in these populations because they target GABA receptors, not Na+ channels.

  • Potency vs. Safety: While Fipronil is the most potent (sub-ppm LC50), its high toxicity to non-targets (bees/fish) limits its utility compared to novel derivatives designed for higher selectivity.

Structure-Activity Relationship (SAR) Note

Recent SAR studies indicate that introducing a thiazole moiety to the pyrazole ring (as seen in Compound 7g) enhances lipophilicity, improving cuticular penetration in Lepidoptera, while maintaining GABA receptor affinity.

References

  • Cole, L. M., et al. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology. Link

  • Zhao, X., et al. (2004). Fipronil modulation of glutamate-induced chloride currents in cockroach thoracic ganglion neurons. NeuroToxicology. Link

  • Lv, M., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules (MDPI). Link

  • World Health Organization (WHO). Tolfenpyrad: Pesticide Residues in Food 2013 Evaluations. Link

  • Insecticide Resistance Action Committee (IRAC). Method No. 7: Leaf Dip Bioassay. Link

Sources

Comparative

A Comparative Guide to the Synthesis of 4-(Chloromethyl)-1-methyl-1H-pyrazole: Protocols, Performance, and Mechanistic Insights

Introduction: The Strategic Importance of 4-(Chloromethyl)-1-methyl-1H-pyrazole In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-(Chloromethyl)-1-methyl-1H-pyrazole

In the landscape of modern drug discovery and development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyrazole nucleus is a privileged structure due to its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The title compound, 4-(chloromethyl)-1-methyl-1H-pyrazole, is a particularly valuable synthetic intermediate. Its utility stems from the presence of a reactive chloromethyl group at the 4-position of the pyrazole ring.[3] This functional handle serves as a potent electrophile, enabling facile nucleophilic substitution reactions for the covalent attachment of the (1-methyl-1H-pyrazol-4-yl)methyl moiety to a wide array of molecular scaffolds. This guide provides a detailed comparative analysis of established protocols for its synthesis, offering researchers the experimental data and mechanistic rationale needed to select the most suitable method for their specific application.

Synthetic Strategies: A Benchmarking Overview

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole is most reliably achieved through a multi-step sequence starting from readily available precursors. The dominant and most thoroughly benchmarked strategy involves the initial construction of the pyrazole ring, followed by functional group manipulation to install the chloromethyl group. The cornerstone of this approach is the chlorination of the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol. This key intermediate, in turn, is typically prepared by the reduction of an appropriate pyrazole-4-carboxylate ester.

This guide will focus on a detailed, step-by-step breakdown of this robust three-part protocol, which has proven to be scalable and reproducible. We will dissect each transformation, explaining the causal chemistry behind the choice of reagents and conditions.

Protocol A: Stepwise Synthesis via Alcohol Intermediate

This protocol represents the most common and validated pathway to the target compound. It is a linear synthesis that offers high purity and predictable yields at each stage.

SynthesisWorkflow A Diethyl 2-(ethoxymethylene)malonate C Ethyl 1-methyl-1H-pyrazole-4-carboxylate A->C B Methylhydrazine B->C:n Cyclocondensation E (1-methyl-1H-pyrazol-4-yl)methanol C->E Reduction D Lithium Aluminum Hydride (LiAlH4) D->E:n G 4-(chloromethyl)-1-methyl-1H-pyrazole E->G Chlorination F Thionyl Chloride (SOCl2) F->G:n

Caption: Workflow for Protocol A.

Part 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The synthesis begins with the construction of the pyrazole core. This is a classic example of a cyclocondensation reaction to form a heterocyclic ring.

Causality and Experimental Choices: The reaction between a hydrazine (methylhydrazine) and a 1,3-dicarbonyl equivalent (diethyl 2-(ethoxymethylene)malonate) is a highly efficient method for constructing the pyrazole ring.[4] Methylhydrazine provides the N1-N2 fragment of the ring, with the methyl group pre-installed at the desired N1 position. Diethyl 2-(ethoxymethylene)malonate serves as the three-carbon electrophilic partner. The reaction proceeds through an initial Michael-type addition of the more nucleophilic nitrogen of methylhydrazine, followed by intramolecular cyclization and elimination of ethanol and water to yield the aromatic pyrazole ring. Ethanol is a suitable solvent as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

Experimental Protocol:

  • To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in absolute ethanol (5 mL/mmol), add methylhydrazine (1.05 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-4-carboxylate as a clear oil.

Part 2: Reduction of Ester to (1-methyl-1H-pyrazol-4-yl)methanol

With the pyrazole ester in hand, the next step is the reduction of the ester functionality to a primary alcohol.

Causality and Experimental Choices: The reduction of an ester to a primary alcohol requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. Less reactive hydrides, such as sodium borohydride (NaBH₄), are generally ineffective for reducing esters. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive LiAlH₄ by protic sources like water. The reaction is performed at low temperature initially to control the exothermic reaction and then warmed to ensure completion. The workup procedure involving sequential addition of water and NaOH solution (Fieser workup) is critical for safely quenching excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (10 mL/mmol).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Carefully quench the reaction by cooling to 0 °C and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (1-methyl-1H-pyrazol-4-yl)methanol, which is often of sufficient purity for the next step.

Part 3: Chlorination of (1-methyl-1H-pyrazol-4-yl)methanol

This final step converts the intermediate alcohol into the target alkyl chloride.

Causality and Experimental Choices: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides.[5] The reaction mechanism involves the formation of a chlorosulfite ester intermediate. Subsequent attack by the chloride ion (generated from HCl byproduct or present from SOCl₂) proceeds via an Sₙ2 mechanism, displacing the chlorosulfite group. The gaseous byproducts, SO₂ and HCl, drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert to the reagents. The inclusion of a base like pyridine (optional, but recommended) can accelerate the reaction and neutralize the generated HCl, preventing potential acid-catalyzed side reactions. The reaction is typically run at low temperatures to control reactivity.

Experimental Protocol:

  • Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.2 eq) dropwise via syringe. A small amount of pyridine (0.1 eq) can be added as a catalyst.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction to completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice or into a saturated aqueous solution of sodium bicarbonate to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, 4-(chloromethyl)-1-methyl-1H-pyrazole, can be purified by column chromatography or used as the hydrochloride salt.[3]

Performance Data Summary

The following table summarizes the typical performance metrics for each step in Protocol A. These values are representative and can vary based on reaction scale and specific laboratory conditions.

StepReaction TypeKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1 CyclocondensationMethylhydrazine, Diethyl 2-(ethoxymethylene)malonateEthanolReflux4-680-90%
2 Ester ReductionLithium Aluminum Hydride (LiAlH₄)THF0 to RT12-1685-95%
3 ChlorinationThionyl Chloride (SOCl₂)DCM0 to RT2-490-98%

Alternative Synthetic Considerations

While Protocol A is the workhorse method, other strategies exist, though they often present significant challenges.

  • Direct Chloromethylation of 1-methyl-1H-pyrazole: This approach, using reagents like formaldehyde and HCl (Blanc reaction conditions), is tempting for its atom economy. However, it is plagued by poor regioselectivity, often yielding a mixture of C-chloromethylated isomers and N-chloromethylated byproducts, making purification difficult and impractical.

  • "Green" Chlorination Methods: Recent advances in chlorination chemistry have focused on safer and more environmentally benign reagents. For direct chlorination of the pyrazole ring C-H bond, reagents like trichloroisocyanuric acid (TCCA) have been used effectively under solvent-free mechanochemical conditions.[6] While this specific application is for chlorinating the ring itself (e.g., to make a 4-chloropyrazole), the principle of exploring greener reagents is a valuable consideration for future process development. Adapting such methods for chloromethylation remains an area for research.

Conclusion

The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole is most effectively and reliably accomplished via a three-step sequence involving pyrazole ring formation, ester reduction, and subsequent chlorination of the resulting primary alcohol. This benchmarked protocol provides high yields and purity, ensuring a dependable supply of this critical building block for researchers in medicinal chemistry and materials science. By understanding the mechanistic principles behind each transformation, scientists can troubleshoot and optimize these procedures for their specific needs, facilitating the rapid development of novel chemical entities.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Jawaharlal Nehru Technological University Hyderabad.[Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing).[Link]

  • Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole - Google Patents.
  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.[Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org.[Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed.[Link]

Sources

Validation

Part 1: The Strategic Foundation of a Comparative Docking Study

An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole-Based Antagonists for VEGFR-2 Inhibition For researchers and scientists in drug development, the pyrazole scaffold is a cornerstone of medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative Docking Studies of Pyrazole-Based Antagonists for VEGFR-2 Inhibition

For researchers and scientists in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, prized for its versatile binding capabilities and synthetic accessibility.[1] These heterocyclic compounds form the structural basis of numerous pharmaceuticals, particularly in oncology, where they are extensively studied as inhibitors of key protein targets.[1][2] One such critical target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[3][4][5] Consequently, the inhibition of VEGFR-2 has become a promising strategy in the development of targeted anti-angiogenic cancer therapies.[2][3]

This guide, presented from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting a comparative molecular docking study. We will explore the causality behind experimental choices, detail a robust, self-validating protocol, and analyze the results to establish a structure-activity relationship (SAR) for a series of pyrazole-based antagonists against VEGFR-2.

Before embarking on any computational experiment, it is crucial to understand the rationale behind our methodological choices. This ensures that the generated data is not only accurate but also scientifically meaningful.

Expertise & Experience: The "Why" Behind the Workflow
  • Why Target VEGFR-2? VEGFR-2 is a key regulator of angiogenesis.[3] In many cancer types, tumor cells hijack this signaling pathway to ensure a steady supply of nutrients and oxygen, facilitating their growth and spread.[2][4] By designing antagonists that block the ATP-binding site of VEGFR-2's kinase domain, we can effectively inhibit this process, offering a targeted therapeutic approach.[3]

  • Why Employ Molecular Docking? Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our pyrazole antagonist) to a second (a receptor, like VEGFR-2).[1][6] It allows us to visualize potential binding modes, understand the molecular interactions driving the binding, and estimate the binding strength—all before committing resources to chemical synthesis and in vitro testing.[7]

  • Why a Comparative Approach? The true power of docking in early-stage drug discovery lies in comparison. By docking a series of structurally related pyrazole derivatives, we can begin to build a structure-activity relationship (SAR).[8][9] This allows us to answer critical questions: Which functional groups enhance binding affinity? Which substitutions are detrimental? This comparative analysis provides a rational basis for designing more potent and selective inhibitors.

Workflow Overview

The entire process, from target selection to data interpretation, follows a logical progression. This workflow is designed to be systematic and to incorporate necessary validation steps, ensuring the reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Target Selection (VEGFR-2, PDB: 2QU5) Ligands 2. Ligand Set Design (Pyrazole Derivatives) PrepProt 3. Receptor Preparation PrepLig 4. Ligand Preparation Grid 5. Grid Box Generation PrepLig->Grid Dock 6. Molecular Docking (AutoDock Vina) Analyze 7. Results Analysis (Binding Energy & Pose) Dock->Analyze Compare 8. Comparative Analysis (SAR) Validate 9. Validation & Refinement

Caption: High-level workflow for a comparative molecular docking study.

Part 2: A Validated Protocol for Docking Pyrazole Antagonists with VEGFR-2

This section provides a detailed, step-by-step methodology for performing a comparative docking study using AutoDock Vina, a widely used and effective open-source docking program.[10] We will use the crystal structure of VEGFR-2 in complex with a known inhibitor as our target (PDB ID: 2QU5).[1][6][11]

Experimental Protocol

Step 1: Receptor Preparation (VEGFR-2)

  • Obtain the Structure: Download the PDB file for 2QU5 from the RCSB Protein Data Bank (rcsb.org).

  • Clean the Structure: Open the PDB file in a molecular modeling program like AutoDockTools (ADT).[12] Remove all non-essential components, such as water molecules, co-factors, and the co-crystallized ligand.[6]

  • Prepare for Docking:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Compute and assign Kollman charges to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic interactions.[13]

    • Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation (Pyrazole Derivatives)

  • Generate 3D Structures: Create 2D structures of your pyrazole derivatives using a chemical drawing tool. Convert these to 3D structures and perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking:

    • Open each ligand file in ADT.

    • The software will automatically detect the rotatable bonds, which allows for ligand flexibility during the docking simulation. Verify that these are correctly assigned.

    • Save each prepared ligand in the PDBQT file format.[10][14]

Step 3: Defining the Binding Site (Grid Generation)

  • Identify the Active Site: The binding pocket is typically the location of the co-crystallized ligand in the original PDB file. Key residues in the VEGFR-2 active site include Cys919, Asp1046, and Glu885.

  • Set Grid Box Parameters: In ADT, define a 3D grid box that encompasses the entire binding pocket. A typical size might be 22.5 x 22.5 x 22.5 Å, centered on the active site.[12] This box defines the search space for the ligand docking.

  • Generate Configuration File: Save the grid box coordinates and dimensions to a configuration text file (conf.txt). This file will also specify the input receptor and ligand files and the output file name.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Configure Vina: In your conf.txt file, you can specify parameters like exhaustiveness, which controls the computational effort of the search. A higher value (e.g., 32) increases the likelihood of finding the optimal binding pose but requires more time.[15]

  • Execute the Docking: Run AutoDock Vina from the command line for each ligand, using your configuration file as input.[12]

    • ./vina --config conf.txt --log logfile.log

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity scores. The log file will contain the binding energy for each pose.

Protocol Validation

A critical step for ensuring the trustworthiness of your docking protocol is to perform a re-docking experiment.

G PDB 1. Isolate Co-crystallized Ligand from PDB: 2QU5 PrepLig 2. Prepare Ligand (PDBQT format) PDB->PrepLig Dock 3. Dock Prepared Ligand into Prepared Receptor PrepLig->Dock Analyze 4. Analyze Top Pose Dock->Analyze RMSD 5. Calculate RMSD between Docked Pose and Crystal Pose Analyze->RMSD Result Result: RMSD < 2.0 Å Protocol is Validated RMSD->Result

Caption: Workflow for validating the docking protocol via re-docking.

The co-crystallized ligand is extracted from the original PDB file, prepared, and then docked back into the receptor's binding site using the exact same protocol. The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the experimentally determined binding mode.[16]

Part 3: Data Interpretation and Comparative Analysis

The output of a docking simulation is a wealth of data that must be carefully analyzed to extract meaningful insights.

Quantitative Data Presentation

Summarize the key quantitative results in a clear, structured table. This allows for easy comparison between the different pyrazole derivatives. The binding energy, reported in kcal/mol, is the primary metric from the docking score; a more negative value indicates a stronger predicted binding affinity.[17]

Table 1: Comparative Docking Results of Pyrazole Derivatives Against VEGFR-2 (PDB: 2QU5)

Compound ID Binding Energy (kcal/mol) Est. Inhibition Constant (Ki) (µM) Key Interacting Residues H-Bonds
PZ-01 -10.1 0.29 Cys919, Asp1046, Glu885 2
PZ-02 -9.6 0.45 Cys919, Asp1046 1
PZ-03 -8.9 1.29 Cys919, Phe1047 1
PZ-04 -7.5 15.6 Val848, Leu1035 0

| Reference | -10.5 | 0.18 | Cys919, Asp1046, Glu885, Phe1047 | 3 |

Data is illustrative, based on typical values found in literature such as[1][6].

Qualitative Analysis and Visualization

Quantitative scores alone are not sufficient. Visual inspection of the binding poses is essential to understand the underlying molecular interactions.[16]

  • Load the complex: Open the prepared receptor PDBQT file and the output ligand PDBQT file in a visualization tool like PyMOL.

  • Analyze interactions: Identify key interactions such as:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding affinity. In VEGFR-2, forming a hydrogen bond with the backbone of Cys919 in the hinge region is a hallmark of many potent inhibitors.

    • Hydrophobic Interactions: Interactions with residues like Val848, Leu1035, and Phe1047 contribute significantly to the stability of the complex.

    • Pi-stacking or Cation-pi interactions: Aromatic rings in the pyrazole derivatives can interact favorably with aromatic residues like Phe1047.

G cluster_protein VEGFR-2 Active Site Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG Motif) Glu885 Glu885 (Salt Bridge) Phe1047 Phe1047 (Hydrophobic) Ligand Pyrazole Core (PZ-01) Ligand->Cys919 H-Bond Ligand->Asp1046 H-Bond Ligand->Glu885 Ionic Ligand->Phe1047 Hydrophobic

Caption: Key interactions of a top-scoring pyrazole antagonist in the VEGFR-2 active site.

Building a Structure-Activity Relationship (SAR)

By correlating the structural differences between PZ-01, PZ-02, PZ-03, and PZ-04 with their docking scores and interaction patterns, we can derive an SAR. For example, if PZ-01 has a specific functional group that allows it to form an additional hydrogen bond with Asp1046 compared to PZ-02, and it has a better binding energy, we can hypothesize that this group is beneficial for activity. Conversely, if PZ-04 lacks a key aromatic ring present in the other compounds and shows a significantly worse score, we can infer that this feature is critical for hydrophobic interactions.

Conclusion: From In Silico Prediction to Experimental Validation

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of pyrazole-based antagonists against VEGFR-2. By following a validated protocol and performing a thorough analysis of both quantitative and qualitative data, researchers can build a robust structure-activity relationship. This SAR provides invaluable guidance for the design and optimization of the next generation of inhibitors.

It is imperative to remember that molecular docking is a predictive tool. While it is highly effective for prioritizing compounds and generating hypotheses, the findings must ultimately be confirmed through experimental validation. Promising candidates identified in this study should be synthesized and evaluated in in vitro enzymatic assays (e.g., IC50 determination against VEGFR-2) and subsequently in cell-based and in vivo models to confirm their therapeutic potential.[4][5]

References

  • Design, Synthesis, Structure-Activity Relationships, and Docking Studies of Pyrazole-Containing Derivatives as a Novel Series of Potent Glucagon Receptor Antagonists. Bioorganic & Medicinal Chemistry. [Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PMC. [Link]

  • Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. PubMed. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Design, Synthesis, Molecular Docking, Structure Activity Relationship, and In Vivo Evaluation of Pyrazole-Pyrimidines for Discovering New Nonsteroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. PMC. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Semantic Scholar. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and Admet Predictions. Science Research Society. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. [Link]

  • (PDF) MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ANTI- PROLIFERATIVE EVALUATION OF PYRAZOLINE DERIVATIVES. ResearchGate. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.